Kurasoin B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H15NO2 |
|---|---|
Molecular Weight |
277.3 g/mol |
IUPAC Name |
1-(1H-indol-3-yl)-4-phenylbutane-2,3-dione |
InChI |
InChI=1S/C18H15NO2/c20-17(10-13-6-2-1-3-7-13)18(21)11-14-12-19-16-9-5-4-8-15(14)16/h1-9,12,19H,10-11H2 |
InChI Key |
AWNMAACWZSNOOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C(=O)CC2=CNC3=CC=CC=C32 |
Synonyms |
kurasoin B |
Origin of Product |
United States |
Foundational & Exploratory
Kurasoin B: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Kurasoin B, a secondary metabolite produced by the fungus Paecilomyces sp. FO-3684. This compound has been identified as a potent inhibitor of protein farnesyltransferase (PFTase), a key enzyme in the post-translational modification of proteins involved in cellular signaling, most notably the Ras superfamily of small GTPases. Dysregulation of Ras signaling is a hallmark of many cancers, making PFTase inhibitors like this compound valuable subjects of research for novel therapeutic agents.
This document details the discovery of this compound, its physicochemical properties, and available information on its isolation from the producing organism. Furthermore, it outlines a representative experimental protocol for assessing its biological activity and provides a visualization of the targeted signaling pathway.
Discovery and Producing Organism
This compound was first isolated from the fermentation broth of Paecilomyces sp. strain FO-3684.[1] The producing organism is a filamentous fungus belonging to the genus Paecilomyces, which is known for its ability to produce a diverse array of bioactive secondary metabolites.
Physicochemical Properties and Structure
The structure of this compound was elucidated through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and its absolute configuration was confirmed by total synthesis.[2][3] this compound is an acyloin compound characterized by a 3-hydroxy-1-phenyl-2-butanone moiety, with a 3-indolyl group attached at the C-4 position. The established absolute configuration of the chiral center is (3S).[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₉NO₂ | [2] |
| Molecular Weight | 293.36 g/mol | [2] |
| Appearance | Colorless powder | N/A |
| Stereochemistry | (3S) | [4] |
Fermentation and Isolation
Detailed, step-by-step protocols for the fermentation of Paecilomyces sp. FO-3684 and the subsequent isolation and purification of this compound are not extensively detailed in the primary literature. However, based on general methods for isolating secondary metabolites from fungal cultures, a representative workflow can be constructed.
Fermentation
The producing strain, Paecilomyces sp. FO-3684, is cultured in a suitable liquid medium to promote the production of this compound. While the exact medium composition for optimal production is proprietary, a typical fermentation medium for Paecilomyces species includes a carbon source, a nitrogen source, and mineral salts.
Table 2: Representative Fermentation Medium Components for Paecilomyces sp.
| Component | Example Concentration (g/L) | Purpose |
| Glucose | 20-40 | Carbon Source |
| Peptone | 5-10 | Nitrogen Source |
| Yeast Extract | 5-10 | Nitrogen Source, Vitamins, Growth Factors |
| KH₂PO₄ | 1-2 | Phosphorus Source, Buffering Agent |
| MgSO₄·7H₂O | 0.5-1 | Mineral Source |
The fermentation is typically carried out in a shake flask or a bioreactor under controlled conditions of temperature, pH, and aeration for a specific duration to achieve maximum yield of the desired metabolite.
Isolation and Purification Workflow
The following diagram illustrates a generalized workflow for the isolation and purification of this compound from the fermentation broth. This process involves extraction of the active compound followed by a series of chromatographic steps to achieve high purity.
Biological Activity and Mechanism of Action
This compound is an inhibitor of protein farnesyltransferase (PFTase). This enzyme catalyzes the attachment of a farnesyl group from farnesyl pyrophosphate (FPP) to a cysteine residue within a C-terminal "CaaX" box motif of target proteins.
Table 3: Biological Activity of this compound
| Target | Assay Type | IC₅₀ | Reference |
| Protein Farnesyltransferase | Enzyme Inhibition Assay | 58.7 µM | [5] |
Protein Farnesyltransferase Inhibition Assay (Representative Protocol)
The following is a representative protocol for a non-radioactive, fluorescence-based PFTase activity assay, which is a common method for screening PFTase inhibitors.
Materials:
-
Human recombinant PFTase
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM ZnCl₂, 20 mM KCl, 5 mM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, PFTase, and the dansylated peptide substrate.
-
Add this compound or control vehicle (DMSO) to the wells of the microplate.
-
Initiate the enzymatic reaction by adding FPP to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Measure the fluorescence intensity at an appropriate excitation and emission wavelength pair for the dansyl fluorophore (e.g., Ex/Em = 340/520 nm).
-
Calculate the percent inhibition of PFTase activity by this compound compared to the control.
-
Determine the IC₅₀ value by plotting the percent inhibition against a range of this compound concentrations.
Targeted Signaling Pathway
The primary target of PFTase is the Ras family of small GTPases. Farnesylation is essential for the proper localization of Ras proteins to the plasma membrane, which is a prerequisite for their activation and downstream signaling. By inhibiting PFTase, this compound prevents Ras farnesylation, thereby disrupting its membrane association and blocking the activation of downstream effector pathways, such as the Raf-MEK-ERK (MAPK) and PI3K-Akt pathways. These pathways are crucial for cell proliferation, survival, and differentiation.
Conclusion and Future Perspectives
This compound represents a naturally derived inhibitor of protein farnesyltransferase with the potential for further investigation as a lead compound in the development of anticancer therapeutics. Its discovery highlights the value of microbial secondary metabolites as a source of novel drug candidates. Future research should focus on elucidating the detailed biosynthetic pathway of this compound in Paecilomyces sp. to enable biotechnological production approaches. Furthermore, structure-activity relationship (SAR) studies through the synthesis of analogs could lead to the development of more potent and selective PFTase inhibitors. A thorough evaluation of its efficacy and safety in preclinical models is warranted to determine its therapeutic potential.
References
Unveiling the Source of Kurasoin B: A Technical Guide to the Producing Organism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the producing organism of Kurasoin B, a potent protein farnesyltransferase inhibitor. This document details the identification of the source organism, presents key quantitative data, outlines comprehensive experimental protocols, and visualizes critical workflows and biosynthetic pathways to facilitate further research and development.
Executive Summary
This compound, a promising bioactive secondary metabolite, has been identified as a product of fungal fermentation. This guide confirms the producing organism as the filamentous fungus Paecilomyces sp. FO-3684.[1][2][3] This document serves as a central repository of technical information, consolidating available data on the identification, cultivation, and isolation of this compound from its biological source.
This compound: Quantitative Profile
The primary biological activity of this compound is its inhibition of protein farnesyltransferase. Quantitative analysis has established its potency, providing a benchmark for its potential therapeutic applications.
| Parameter | Value | Reference |
| Producing Organism | Paecilomyces sp. FO-3684 | [1][2] |
| IC50 (Protein Farnesyltransferase Inhibition) | 58.7 μM | [2] |
Experimental Protocols
This section details the methodologies for the identification of the producing organism and the production and isolation of this compound.
Identification of the Producing Organism: Paecilomyces sp. FO-3684
The identification of Paecilomyces sp. FO-3684 as the producer of this compound involves a combination of classical microbiological techniques and modern molecular biology methods.
3.1.1 Morphological and Phenotypic Analysis
-
Isolation: The fungal strain is isolated from environmental samples (e.g., soil, plant material) using standard sterile techniques and plated on a suitable growth medium such as Potato Dextrose Agar (PDA).
-
Cultivation: The culture is incubated at 25-30°C and observed for colony morphology, including color, texture, and growth rate.
-
Microscopy: Slide cultures are prepared to observe the microscopic features of the fungus, such as the structure of the conidiophores and the shape and arrangement of phialides and conidia, which are characteristic of the Paecilomyces genus.
3.1.2 Molecular Identification: ITS rDNA Sequencing
-
DNA Extraction: Genomic DNA is extracted from a pure culture of the fungal mycelium.
-
PCR Amplification: The Internal Transcribed Spacer (ITS) region of the ribosomal DNA is amplified using universal fungal primers (e.g., ITS1 and ITS4).
-
Sequencing: The amplified PCR product is purified and sequenced.
-
Phylogenetic Analysis: The resulting DNA sequence is compared against public databases (e.g., GenBank) using BLAST to determine the closest known relatives and confirm the genus and species.
Fermentation for this compound Production
The production of this compound is achieved through submerged fermentation of Paecilomyces sp. FO-3684.
-
Seed Culture: A seed culture is prepared by inoculating a suitable liquid medium (e.g., Potato Dextrose Broth) with the fungal strain and incubating for 2-3 days with agitation.
-
Production Culture: The production medium, optimized for secondary metabolite production, is inoculated with the seed culture.
-
Incubation: The fermentation is carried out for an extended period (typically 7-14 days) under controlled conditions of temperature, pH, and aeration to maximize the yield of this compound.
-
Monitoring: The production of this compound in the culture broth is monitored periodically using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Isolation and Purification of this compound
This compound is extracted from the fermentation broth and purified using a series of chromatographic techniques.
-
Extraction: The fermentation broth is separated from the mycelial mass by filtration or centrifugation. The supernatant is then extracted with a water-immiscible organic solvent, such as ethyl acetate.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatography: The crude extract is subjected to a series of chromatographic steps for purification:
-
Silica Gel Chromatography: The extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity.
-
Sephadex LH-20 Chromatography: Fractions containing this compound are further purified by size-exclusion chromatography on a Sephadex LH-20 column.
-
Preparative HPLC: Final purification is achieved using preparative reverse-phase HPLC to yield pure this compound.
-
-
Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]
Putative Biosynthetic Pathway of this compound
This compound is an acyloin compound.[3] The biosynthesis of acyloins in fungi is generally catalyzed by thiamine diphosphate (ThDP)-dependent enzymes.[4][5][6] The following diagram illustrates a putative biosynthetic pathway for the formation of the acyloin core of this compound.
This proposed pathway involves the decarboxylation of a 2-keto acid (such as pyruvate) by a ThDP-dependent enzyme to form an activated acyl anion intermediate. This intermediate then undergoes a condensation reaction with an aldehyde, leading to the formation of the characteristic α-hydroxy ketone (acyloin) structure of this compound.
Conclusion
This technical guide has identified Paecilomyces sp. FO-3684 as the microbial source of this compound and has provided a comprehensive overview of the experimental protocols for its production and isolation. The quantitative data on its bioactivity underscores its potential as a protein farnesyltransferase inhibitor. The visualized workflows and the putative biosynthetic pathway offer a framework for further research into the optimization of this compound production and the exploration of its therapeutic applications.
References
- 1. Kurasoins A and B, new protein farnesyltransferase inhibitors produced by Paecilomyces sp. FO-3684. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Secondary Metabolites and Their Bioactivities Produced by Paecilomyces [mdpi.com]
- 3. Kurasoins A and B, new protein farnesyltransferase inhibitors produced by Paecilomyces sp. FO-3684. II. Structure elucidation and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiamin diphosphate-dependent enzymes: from enzymology to metabolic regulation, drug design and disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiamin-diphosphate-dependent enzymes: new aspects of asymmetric C-C bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Kurasoin B: A Technical Guide to its Spectroscopic Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Kurasoin B, a natural product isolated from Paecilomyces sp. FO-3684. This compound has garnered interest as a protein farnesyltransferase (PFTase) inhibitor, a target for anti-cancer drug development. This document presents its nuclear magnetic resonance (NMR) and mass spectrometry data in a structured format, outlines the experimental context, and visualizes its mechanism of action.
Spectroscopic Data
The structural elucidation of this compound has been primarily accomplished through NMR spectroscopy and mass spectrometry. The following tables summarize the key quantitative data obtained from the analysis of synthetic (+)-Kurasoin B, which has been confirmed to be identical to the natural product[1].
Mass Spectrometry
High-resolution mass spectrometry (HRMS) with electron ionization (EI) was used to determine the precise mass and molecular formula of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₈H₁₇NO₂ | [1] |
| Calculated Mass | 279.1259 | [1] |
| Measured Mass | 279.1276 | [1] |
| Ionization Mode | Electron Ionization (EI) | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide the foundational data for the structural assignment of this compound. The data presented here was recorded in deuterated methanol (CD₃OD) and deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Spectroscopic Data for this compound [1]
| Position | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity, Coupling Constant (J in Hz) |
| H-4' | 7.60 | d, 7.6 |
| H-7' | 7.42 | d, 7.6 |
| H-Ar (8H) | 7.23 | m |
| H-3 | 4.60 | m |
| H-1a | 3.81 | d, 16.2 |
| H-1b | 3.74 | d, 16.2 |
| H-4a | 3.33 | dd, 14.5, 4.9 |
| H-4b | 3.16 | dd, 14.5, 7.1 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD, 67.5 MHz) [1]
| Carbon Atom | Chemical Shift (δ) ppm |
| 2 | 212.8 |
| 1'' | 138.0 |
| 1' | 135.4 |
| 6'' | 130.8 |
| 3'', 5'' | 129.3 |
| 7'a | 128.9 |
| 2'', 4'' | 127.7 |
| 4' | 124.7 |
| 5' | 122.4 |
| 6' | 119.8 |
| 2' | 119.6 |
| 7' | 112.3 |
| 3' | 110.9 |
| 3 | 77.8 |
| 1 | 46.1 |
| 4 | 31.1 |
Experimental Protocols
While a detailed, step-by-step protocol for the isolation of this compound from Paecilomyces sp. FO-3684 is not extensively detailed in the available literature, the general procedure involves fermentation of the producing strain followed by extraction and chromatographic purification of the culture broth[2]. The spectroscopic data presented above was obtained from synthetically produced (+)-Kurasoin B.
General Synthetic and Spectroscopic Analysis
The total synthesis of (+)-Kurasoin B was achieved via a stereospecific alkylation of an epoxide with indole[1]. The general experimental conditions for spectroscopic analysis are as follows:
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra were recorded on a 270 MHz spectrometer. Chemical shifts for spectra recorded in CDCl₃ are reported relative to tetramethylsilane (TMS), and for spectra in CD₃OD, they are referenced to the residual solvent peak[1]. While 2D NMR techniques such as COSY, HSQC, and HMBC were utilized for the initial structure elucidation, detailed correlation tables are not provided in the primary literature[3].
-
Mass Spectrometry : High-resolution mass spectra were obtained using a JMS-D100 or JMS-D300 instrument with electron ionization (EI)[1].
Signaling Pathway and Mechanism of Action
This compound is an inhibitor of protein farnesyltransferase (PFTase)[1]. PFTase is a key enzyme in the post-translational modification of the Ras family of small GTPases. Farnesylation is the attachment of a farnesyl pyrophosphate (FPP) lipid tail to a cysteine residue in the C-terminal "CAAX" box of Ras proteins. This modification is essential for the localization of Ras to the plasma membrane, a prerequisite for its signaling activity[4][5]. By inhibiting PFTase, this compound prevents Ras farnesylation, thereby blocking its membrane association and subsequent activation of downstream signaling cascades, such as the Raf-MEK-ERK (MAPK) pathway, which are crucial for cell proliferation and survival[5].
Caption: Ras signaling pathway and the inhibitory action of this compound.
The diagram above illustrates the canonical Ras signaling cascade. Growth factor binding to a receptor tyrosine kinase leads to the activation of membrane-bound Ras. Active Ras-GTP then initiates a phosphorylation cascade through Raf, MEK, and ERK, ultimately leading to changes in gene expression that promote cell proliferation and survival. The localization of Ras to the plasma membrane is dependent on its farnesylation by PFTase. This compound inhibits PFTase, thereby preventing Ras from reaching the membrane and effectively shutting down this signaling pathway.
Caption: General workflow for the isolation and structural elucidation of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Kurasoins A and B, new protein farnesyltransferase inhibitors produced by Paecilomyces sp. FO-3684. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kurasoins A and B, new protein farnesyltransferase inhibitors produced by Paecilomyces sp. FO-3684. II. Structure elucidation and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting protein prenylation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Kurasoin B: A Technical Guide to its Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kurasoin B is a natural product isolated from the fermentation broth of Paecilomyces sp. FO-3684. It has been identified as a novel inhibitor of protein farnesyltransferase (PFTase), an enzyme implicated in the post-translational modification of various proteins, including the Ras superfamily of small GTPases. The farnesylation of Ras proteins is a critical step for their localization to the cell membrane and subsequent activation of downstream signaling pathways involved in cell proliferation, differentiation, and survival. Dysregulation of the Ras signaling cascade is a hallmark of many human cancers, making PFTase an attractive target for anticancer drug development. This technical guide provides a comprehensive overview of the biological activity screening of this compound, with a focus on its primary inhibitory activity against PFTase.
Quantitative Biological Activity Data
The known biological activities of this compound are summarized in the table below. The primary activity identified is the inhibition of protein farnesyltransferase. Limited data is available on its broader biological effects.
| Target/Assay | Activity Metric | Value | Source |
| Protein Farnesyltransferase (PFTase) | IC50 | 58.7 µM | [1] |
| Human Norepinephrine Transporter | Ki | 2575 nM | [2] |
| General Cytotoxicity | - | Low | [3] |
Experimental Protocols
Protein Farnesyltransferase (PFTase) Inhibition Assay (Representative Protocol)
While the specific protocol used for the initial determination of this compound's IC50 value is not detailed in the primary literature, a representative and widely used method for measuring PFTase inhibition is the Scintillation Proximity Assay (SPA). This assay is highly amenable to high-throughput screening.
Principle:
The assay measures the transfer of a tritiated farnesyl group from [³H]farnesyl pyrophosphate (FPP) to a biotinylated peptide substrate (e.g., biotin-GCVLS). The biotinylated and farnesylated peptide product is captured by streptavidin-coated SPA beads. When the radiolabeled product binds to the bead, the emitted beta particles are close enough to excite the scintillant within the bead, producing a light signal that is detected by a scintillation counter. Unreacted [³H]FPP in solution is too far away to excite the beads, thus eliminating the need for a separation step.
Materials:
-
Enzyme: Recombinant human protein farnesyltransferase.
-
Substrates:
-
[³H]farnesyl pyrophosphate ([³H]FPP).
-
Biotinylated peptide substrate (e.g., biotin-GCVLS).
-
-
Inhibitor: this compound (or other test compounds).
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT.
-
SPA Beads: Streptavidin-coated scintillation proximity assay beads.
-
Microplates: 96-well or 384-well white, opaque microplates.
-
Scintillation Counter: A microplate-compatible scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO) and then dilute further into the assay buffer.
-
Assay Reaction Mixture: In each well of the microplate, combine the following components in order:
-
Assay Buffer
-
This compound solution (or vehicle control)
-
Biotinylated peptide substrate
-
Protein farnesyltransferase
-
-
Initiation of Reaction: Start the enzymatic reaction by adding [³H]FPP to each well.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction and initiate detection by adding a suspension of streptavidin-coated SPA beads to each well.
-
Signal Measurement: Incubate the plate for a further period to allow the biotinylated product to bind to the SPA beads. Measure the scintillation signal using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (vehicle-only) wells.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Signaling Pathway Diagram
Caption: Ras signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the PFTase inhibition assay.
References
Kurasoin B protein farnesyltransferase inhibition mechanism
An In-depth Technical Guide to the Farnesyltransferase Inhibitory Mechanism of Kurasoin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein farnesyltransferase (PFTase) is a critical enzyme in the post-translational modification of a variety of cellular proteins, most notably those in the Ras superfamily of small GTPases. The farnesylation of these proteins is essential for their localization to the cell membrane and subsequent participation in signal transduction pathways that regulate cell growth, differentiation, and survival. Dysregulation of these pathways is a hallmark of many cancers, making PFTase a compelling target for therapeutic intervention. This compound, a natural product isolated from the fungus Paecilomyces sp. FO-3684, has been identified as an inhibitor of PFTase. This document provides a comprehensive technical overview of this compound, including its inhibitory activity, the broader mechanism of PFTase inhibition, relevant signaling pathways, and detailed experimental protocols for assessing inhibitor activity.
This compound: A Natural Product PFTase Inhibitor
This compound is an acyloin compound, identified as (3S)-3-hydroxy-4-(3-indolyl)-1-phenyl-2-butanone, discovered during a screening program for novel PFTase inhibitors. Its structure was determined through NMR studies and confirmed by total synthesis. Research has shown that the specific stereochemistry of the hydroxyl group is crucial for its biological activity.
Quantitative Inhibitory Activity
The inhibitory potency of this compound and its structural analog, Kurasoin A, has been quantified by determining their half-maximal inhibitory concentration (IC50) values against protein farnesyltransferase.
| Compound | Molecular Structure | PFTase IC50 (μM) | Source |
| This compound | (3S)-3-hydroxy-4-(3-indolyl)-1-phenyl-2-butanone | 58.7 | [1][2] |
| Kurasoin A | (3S)-3-hydroxy-4-(p-hydroxyphenyl)-1-phenyl-2-butanone | 59.0 | [2] |
Mechanism of Action of Farnesyltransferase Inhibitors
The primary function of PFTase is to catalyze the transfer of a 15-carbon farnesyl group from farnesyl pyrophosphate (FPP) to a cysteine residue within a C-terminal "CaaX box" motif of a target protein (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is the terminal amino acid). This lipid modification increases the protein's hydrophobicity, facilitating its anchorage to cellular membranes, a prerequisite for its function.
Farnesyltransferase inhibitors (FTIs) disrupt this process. While the specific kinetic mechanism for this compound has not been detailed in the available literature, FTIs generally function through several common mechanisms:
-
Competition with Farnesyl Pyrophosphate (FPP): Many FTIs are structural mimics of FPP and compete for the same binding site on the enzyme.
-
Competition with the Protein/Peptide Substrate: Other inhibitors, often peptidomimetics, are designed to mimic the CaaX motif of the target protein (like Ras) and compete for its binding site.
-
Non-competitive or Uncompetitive Inhibition: Some inhibitors may bind to sites other than the substrate-binding pockets, either on the free enzyme or the enzyme-substrate complex, to prevent catalysis.
The inhibition of PFTase prevents the farnesylation and subsequent membrane localization of key signaling proteins. This leads to their accumulation in the cytoplasm in an inactive state, effectively blocking their downstream signaling cascades.[3][4]
Impact on Cellular Signaling Pathways
The most well-characterized target of PFTase is the Ras protein. By preventing Ras farnesylation, this compound and other FTIs block its activation, thereby inhibiting downstream pro-proliferative and survival pathways, such as the Raf-MEK-ERK (MAPK) pathway. Additionally, other important signaling proteins like Rheb, a key activator of the mTOR pathway, are also farnesylated.[5] Inhibition of Rheb farnesylation provides another route through which FTIs can exert their anti-proliferative effects.
Experimental Protocols: PFTase Inhibition Assay
To determine the IC50 of an inhibitor like this compound, a robust enzymatic assay is required. The Scintillation Proximity Assay (SPA) is a common, high-throughput method used for this purpose since the 1990s.[6][7][8] It is a homogeneous assay that requires no separation of bound and free radiolabeled substrate.
Principle of the Scintillation Proximity Assay (SPA)
The assay relies on [³H]-labeled FPP. The protein substrate (e.g., Ras or a biotinylated peptide substrate) is captured onto streptavidin-coated SPA beads. When PFTase successfully transfers the [³H]farnesyl group from [³H]FPP to the protein substrate, the tritium radioisotope is brought into close proximity with the scintillant embedded within the bead. The beta particles emitted by the tritium are energetic enough to excite the scintillant, producing light that is detected by a scintillation counter. Beta particles from unbound [³H]FPP in the solution are too far away to excite the beads, so no background signal is generated. An inhibitor will prevent this transfer, leading to a decrease in the light signal.
Detailed SPA Methodology
Materials:
-
Recombinant human PFTase
-
Biotinylated peptide substrate (e.g., Biotin-Cys-Val-Ile-Met)
-
[³H]Farnesyl Pyrophosphate ([³H]FPP)
-
This compound or other test compounds, serially diluted in DMSO
-
Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 20 mM MgCl₂, 5 mM DTT, 0.01% Triton X-100
-
Stop Reagent: e.g., 500 mM EDTA in assay buffer
-
Streptavidin-coated SPA beads (e.g., PVT SPA beads)
-
Microplates (e.g., 96-well or 384-well, white opaque)
-
Microplate scintillation counter
Procedure:
-
Compound Plating: Add 1-2 µL of serially diluted this compound solutions (or DMSO for control wells) to the wells of the microplate.
-
Enzyme/Substrate Mix: Prepare a master mix containing assay buffer, PFTase, and the biotinylated peptide substrate. Dispense this mix into each well.
-
Incubation 1: Gently mix and incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a solution of [³H]FPP in assay buffer. Add this solution to all wells to start the enzymatic reaction.
-
Incubation 2: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to allow for farnesylation.
-
Reaction Termination: Add the Stop Reagent to all wells to chelate Mg²⁺ and halt the PFTase reaction.
-
Bead Addition: Add a suspension of the streptavidin-coated SPA beads to each well.
-
Incubation 3: Seal the plate and incubate for at least 30 minutes to allow the biotinylated, farnesylated peptide to bind to the beads.
-
Data Acquisition: Count the plate in a microplate scintillation counter to measure the light output (in Counts Per Minute, CPM) from each well.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.
References
- 1. Protein farnesyltransferase: kinetics of farnesyl pyrophosphate binding and product release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic studies of protein farnesyltransferase mutants establish active substrate conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. revvity.com [revvity.com]
- 6. researchgate.net [researchgate.net]
- 7. Application of scintillation proximity assay in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
The Enigmatic Origins of Kurasoin B: A Technical Guide to a Hypothesized Biosynthetic Pathway in Paecilomyces
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kurasoin B, a potent protein farnesyltransferase inhibitor with potential applications in anticancer drug development, is a secondary metabolite produced by the fungus Paecilomyces sp. FO-3684.[1][2][3] Despite its discovery and the elucidation of its chemical structure, the biosynthetic pathway responsible for its formation remains uncharacterized. This technical guide provides a comprehensive overview of the current knowledge on this compound and presents a hypothesized biosynthetic pathway based on its acyloin structure and known analogous biosynthetic routes in other microorganisms. Furthermore, we outline a strategic experimental workflow for the future elucidation of this pathway, offering a roadmap for researchers in the field.
Introduction to this compound and Paecilomyces sp. FO-3684
This compound is a member of the acyloin class of natural products, characterized by an α-hydroxy ketone functional group.[4][5][6] It exhibits inhibitory activity against protein farnesyltransferase, an enzyme implicated in the post-translational modification of Ras proteins, which are frequently mutated in human cancers. The producing organism, Paecilomyces sp. FO-3684, belongs to a genus of fungi known for its rich and diverse secondary metabolism.[2] While the total synthesis of this compound has been achieved, its biological production route is yet to be uncovered.
Table 1: Physicochemical and Biological Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₉NO₃ | [4] |
| Molecular Weight | 309.36 g/mol | [4] |
| Producing Organism | Paecilomyces sp. FO-3684 | [1][3] |
| Biological Activity | Protein Farnesyltransferase Inhibitor | [1][2] |
| IC₅₀ | 58.7 µM | [1][2] |
A Hypothesized Biosynthetic Pathway for this compound
The biosynthesis of this compound has not been experimentally determined. However, based on its chemical structure, which features a 3-hydroxy-1-phenyl-2-butanone moiety linked to an indolyl group, a plausible biosynthetic pathway can be proposed.[4] Acyloin formation in microorganisms is often catalyzed by thiamine diphosphate (TPP)-dependent enzymes, such as α-ketoacid decarboxylases or synthases.
Our hypothesis posits a pathway originating from primary metabolism, utilizing amino acid and shikimate pathway intermediates. The key steps are envisioned as follows:
-
Precursor Synthesis: The biosynthesis would likely commence with the formation of the two key precursors: an indole-containing moiety derived from tryptophan and a phenyl-containing moiety derived from phenylalanine or a related intermediate from the shikimate pathway.
-
Acyloin Condensation: A crucial step would involve a TPP-dependent enzyme catalyzing the acyloin condensation of two α-keto acid derivatives. One of these would be derived from the indole precursor and the other from the phenyl precursor.
-
Post-condensation Modifications: The resulting acyloin intermediate may undergo further enzymatic modifications, such as hydroxylation or methylation, to yield the final this compound structure.
Below is a DOT script representation of this hypothesized pathway.
Figure 1: A hypothesized biosynthetic pathway for this compound, starting from primary metabolites.
Proposed Experimental Workflow for Pathway Elucidation
To validate the hypothesized pathway and fully characterize the biosynthesis of this compound, a multi-pronged experimental approach is necessary. The following workflow outlines the key stages of this research.
3.1. Genome Sequencing and Bioinformatic Analysis
The initial and most critical step is to obtain the whole-genome sequence of Paecilomyces sp. FO-3684. This will enable the identification of putative secondary metabolite biosynthetic gene clusters (BGCs).
-
Protocol: Genomic DNA Extraction and Sequencing
-
Cultivate Paecilomyces sp. FO-3684 in a suitable liquid medium (e.g., Potato Dextrose Broth) for 5-7 days.
-
Harvest the mycelia by filtration and freeze-dry.
-
Grind the lyophilized mycelia to a fine powder in liquid nitrogen.
-
Extract genomic DNA using a commercially available fungal DNA extraction kit, following the manufacturer's instructions.
-
Assess the quality and quantity of the extracted DNA using a spectrophotometer and agarose gel electrophoresis.
-
Perform whole-genome sequencing using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to ensure a high-quality, contiguous genome assembly.
-
-
Bioinformatic Analysis:
-
Assemble the genome sequence using appropriate software (e.g., Canu for long reads, SPAdes for hybrid assembly).
-
Predict genes using fungal-specific gene prediction tools (e.g., AUGUSTUS, GeneMark-ES).
-
Identify putative BGCs using specialized software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).
-
Search for BGCs containing genes encoding TPP-dependent enzymes, hydroxylases, and other enzymes that could be involved in the hypothesized pathway.
-
3.2. Gene Knockout and Heterologous Expression
Once a candidate BGC is identified, functional characterization of the genes within the cluster is required to confirm their role in this compound biosynthesis.
-
Protocol: Gene Knockout using CRISPR-Cas9
-
Design single-guide RNAs (sgRNAs) targeting the putative key genes (e.g., the TPP-dependent enzyme) within the identified BGC.
-
Construct a CRISPR-Cas9 vector containing the Cas9 nuclease and the designed sgRNA.
-
Transform protoplasts of Paecilomyces sp. FO-3684 with the CRISPR-Cas9 vector.
-
Select for transformants and verify the gene knockout by PCR and sequencing.
-
Cultivate the knockout mutants and analyze their metabolite profiles using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the cessation of this compound production.
-
-
Protocol: Heterologous Expression
-
Clone the entire putative this compound BGC into an expression vector suitable for a heterologous host (e.g., Aspergillus nidulans or Saccharomyces cerevisiae).
-
Transform the heterologous host with the expression vector.
-
Cultivate the transformed host under inducing conditions.
-
Analyze the culture broth and mycelial extracts for the production of this compound using HPLC and MS.
-
The following diagram illustrates the proposed experimental workflow.
Figure 2: A proposed experimental workflow for the elucidation of the this compound biosynthetic pathway.
Quantitative Data and Future Directions
Currently, there is no quantitative data available regarding the expression levels of putative biosynthetic genes or the yields of intermediates in the this compound pathway. The experimental workflow described above will be instrumental in generating such data. Future research should focus on:
-
In vitro characterization of enzymes: Once the genes are identified, the corresponding enzymes can be expressed, purified, and their catalytic activity and substrate specificity can be determined in vitro.
-
Isotopic labeling studies: Feeding experiments with isotopically labeled precursors (e.g., ¹³C-labeled tryptophan and phenylalanine) can be performed to definitively trace their incorporation into the this compound molecule, thus confirming the proposed precursors.
-
Regulatory studies: Investigating the regulatory mechanisms that control the expression of the this compound BGC could lead to strategies for enhancing its production.
Conclusion
The biosynthesis of this compound in Paecilomyces sp. FO-3684 represents an intriguing puzzle in fungal secondary metabolism. While the pathway remains to be elucidated, this guide provides a solid hypothetical framework and a detailed experimental strategy to unravel its intricacies. The successful characterization of this pathway will not only advance our fundamental understanding of fungal natural product biosynthesis but also pave the way for metabolic engineering approaches to improve the production of this promising anticancer agent.
References
- 1. Secondary Metabolites and Their Bioactivities Produced by Paecilomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Systematic Review on Secondary Metabolites of Paecilomyces Species: Chemical Diversity and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Kurasoins A and B, new protein farnesyltransferase inhibitors produced by Paecilomyces sp. FO-3684. II. Structure elucidation and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Kurasoin B: A Technical Guide on Physicochemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kurasoin B is a naturally occurring acyloin compound isolated from the fermentation broth of Paecilomyces sp. FO-3684.[1] It has garnered significant interest in the scientific community as a potent inhibitor of protein farnesyltransferase (PFTase).[1][2] This enzyme plays a crucial role in the post-translational modification of several key signaling proteins, most notably the Ras family of small GTPases. By inhibiting PFTase, this compound disrupts the proper localization and function of Ras, thereby interfering with downstream signaling pathways implicated in cell growth, proliferation, and survival. This mechanism of action positions this compound as a potential candidate for further investigation in the development of novel therapeutics, particularly in oncology.
This technical guide provides a comprehensive overview of the known physicochemical properties and stability of this compound. Due to the limited availability of specific experimental data in publicly accessible literature, this document also includes detailed, generalized experimental protocols for the determination of these key parameters.
Physicochemical Properties
Quantitative data on the physicochemical properties of this compound are not extensively reported in the literature. The following table summarizes the available information, with some properties calculated based on its known chemical structure.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₇NO₂ | Calculated |
| Molecular Weight | 279.34 g/mol | Calculated |
| Chemical Structure | (3S)-3-hydroxy-4-(3-indolyl)-1-phenyl-2-butanone | [2][3] |
| Appearance | Not explicitly stated; likely a solid at room temperature | Inferred |
| Melting Point | Not reported in literature | |
| Boiling Point | Not reported in literature | |
| Solubility | Not quantitatively reported; likely soluble in organic solvents like methanol, ethanol, acetone, and ethyl acetate, and sparingly soluble in water. | Inferred from structure and general properties of similar compounds |
| Optical Rotation | [α]D²² +22° (c=0.1, chloroform) for natural product; [α]D²² +31° (c=0.33, chloroform) for synthetic product | [2] |
Stability Profile
Detailed stability studies on this compound under various conditions (pH, temperature, light) have not been published. However, based on the chemical structure, which includes a hydroxyl group, a ketone, and an indole ring, certain stability aspects can be inferred. The indole moiety may be susceptible to oxidation, and the overall molecule could be sensitive to strong acidic or basic conditions, as well as high temperatures, potentially leading to degradation.
Experimental Protocols
The following are detailed, generalized methodologies for determining the physicochemical properties and stability of a natural product like this compound.
Determination of Melting Point
Principle: The melting point is the temperature at which a solid substance transitions to a liquid state at atmospheric pressure. It is a key indicator of purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar digital device)
-
Capillary tubes
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample using a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is unknown, a rapid heating rate (10-20 °C/minute) can be used for an initial determination.
-
For an accurate measurement, heat the sample at a slower rate (1-2 °C/minute) when the temperature is within 20 °C of the approximate melting point.
-
Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.[4][5][6][7][8]
Determination of Solubility
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Accurately weigh an excess amount of this compound and add it to a known volume of the desired solvent (e.g., water, ethanol, methanol, DMSO) in a vial.
-
Seal the vial and agitate the mixture using a vortex mixer for a set period until equilibrium is reached (e.g., 24-48 hours) at a constant temperature.
-
After equilibration, centrifuge the suspension to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted solution using a validated HPLC method.
-
Calculate the solubility based on the measured concentration and the dilution factor.
Stability Studies (Forced Degradation)
Principle: Forced degradation studies are conducted to understand the intrinsic stability of a drug substance by subjecting it to stress conditions such as acid, base, oxidation, heat, and light.
Apparatus:
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system
-
Vials and appropriate reagents (e.g., HCl, NaOH, H₂O₂)
Procedure:
-
Acid and Base Hydrolysis:
-
Prepare solutions of this compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions.
-
Incubate the solutions at a specific temperature (e.g., 60 °C) for a defined period.
-
At various time points, withdraw samples, neutralize them, and analyze by HPLC to determine the extent of degradation.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in the presence of an oxidizing agent (e.g., 3% H₂O₂).
-
Incubate the solution at room temperature for a defined period.
-
Analyze samples by HPLC at different time intervals.
-
-
Thermal Degradation:
-
Expose a solid sample of this compound to elevated temperatures (e.g., 60 °C, 80 °C) in a temperature-controlled oven.
-
Analyze the sample at various time points by dissolving it in a suitable solvent and using HPLC.
-
-
Photostability:
-
Expose a solid sample or a solution of this compound to a controlled light source (e.g., ICH-compliant photostability chamber).
-
Keep a control sample in the dark.
-
Analyze both the exposed and control samples by HPLC at specific time points.
-
For all stability studies, the HPLC analysis should be capable of separating the parent compound from its degradation products to accurately quantify the loss of the active substance.
Signaling Pathway and Experimental Workflows
Protein Farnesyltransferase Inhibition Pathway
This compound inhibits the enzyme protein farnesyltransferase. This inhibition prevents the farnesylation of Ras proteins, a critical step for their localization to the cell membrane and subsequent activation of downstream signaling cascades, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
References
- 1. Kurasoins A and B, new protein farnesyltransferase inhibitors produced by Paecilomyces sp. FO-3684. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Kurasoins A and B, new protein farnesyltransferase inhibitors produced by Paecilomyces sp. FO-3684. II. Structure elucidation and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pennwest.edu [pennwest.edu]
- 5. westlab.com [westlab.com]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Kurasoin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the methodology for the total synthesis of Kurasoin B, a natural product identified as a potent inhibitor of protein farnesyltransferase (PFTase). The primary focus is on the asymmetric total synthesis developed by the research group of Ōmura, which established the (3S) absolute configuration of the molecule.[1][2] This synthesis is notable for its efficiency, proceeding in four steps from commercially available phenylacetaldehyde.
Biological Context: Inhibition of Protein Farnesyltransferase
This compound exhibits its biological activity by inhibiting protein farnesyltransferase (PFTase).[1][2] PFTase is a crucial enzyme in the post-translational modification of various cellular proteins, including the Ras family of small GTPases. The farnesylation of Ras proteins is essential for their localization to the cell membrane and their subsequent participation in signal transduction pathways that regulate cell growth, differentiation, and survival. Dysregulation of Ras signaling is a hallmark of many cancers, making PFTase a compelling target for anticancer drug development. This compound, by blocking PFTase, prevents Ras farnesylation, thereby disrupting oncogenic signaling.
Caption: Mechanism of PFTase Inhibition by this compound.
Asymmetric Total Synthesis of (+)-Kurasoin B
The asymmetric total synthesis of (+)-Kurasoin B, as reported by Ōmura and coworkers, is a concise and efficient four-step process commencing from phenylacetaldehyde. The key transformations involve an asymmetric epoxidation to establish the chiral center, followed by a crucial coupling reaction with indole.
Synthetic Workflow Overview
Caption: Four-step synthetic workflow for (+)-Kurasoin B.
Data Presentation
The following table summarizes the key steps, reagents, and reported data for the asymmetric total synthesis of (+)-Kurasoin B. Please note that detailed yields for each step were not available in the reviewed abstracts and are thus marked as "Not Reported".
| Step | Transformation | Starting Material | Key Reagents | Product | Yield (%) | Optical Rotation ([α]D) |
| 1 | Allylation | Phenylacetaldehyde | Allyl bromide, Zn | (±)-1-Phenyl-4-penten-2-ol | Not Reported | Not Applicable |
| 2 | Asymmetric Epoxidation | (±)-1-Phenyl-4-penten-2-ol | Ti(OiPr)4, (+)-DIPT, t-BuOOH | (-)-(2S,3R)-3,4-Epoxy-1-phenyl-2-butanol | Not Reported | Not Reported |
| 3 | Indole Coupling | (-)-(2S,3R)-3,4-Epoxy-1-phenyl-2-butanol | Indole, Et2AlCl | (2S,3S)-4-(3-Indolyl)-1-phenyl-2,3-butanediol | Not Reported | Not Reported |
| 4 | Oxidation | (2S,3S)-4-(3-Indolyl)-1-phenyl-2,3-butanediol | SO3·pyridine, DMSO, Et3N | (+)-Kurasoin B | Not Reported | +31° (c 0.33, CHCl3)[2] |
Experimental Protocols
The following are representative experimental protocols for the key steps in the total synthesis of (+)-Kurasoin B. These protocols are based on the procedures described by Ōmura and coworkers for the synthesis of Kurasoin A and related compounds, as detailed protocols for this compound are not fully available in the public domain.[2] These should be considered as a starting point for experimental design and optimization.
Step 2: Asymmetric Epoxidation of (±)-1-Phenyl-4-penten-2-ol
Objective: To synthesize the chiral epoxide intermediate via a Sharpless asymmetric epoxidation.
Materials:
-
(±)-1-Phenyl-4-penten-2-ol
-
Titanium(IV) isopropoxide (Ti(OiPr)4)
-
(+)-Diisopropyl L-tartrate ((+)-DIPT)
-
tert-Butyl hydroperoxide (t-BuOOH), anhydrous in toluene
-
Dichloromethane (CH2Cl2), anhydrous
-
4 Å Molecular sieves
Procedure:
-
To a stirred suspension of powdered 4 Å molecular sieves in anhydrous CH2Cl2 at -20 °C under an argon atmosphere, add Ti(OiPr)4 followed by the dropwise addition of (+)-DIPT.
-
Stir the mixture at -20 °C for 30 minutes.
-
Add a solution of (±)-1-Phenyl-4-penten-2-ol in CH2Cl2 dropwise to the reaction mixture.
-
After stirring for an additional 10 minutes, add t-BuOOH dropwise.
-
Maintain the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of water.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Filter the mixture through a pad of Celite, washing with CH2Cl2.
-
Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to afford the chiral epoxide.
Step 3: Coupling of Chiral Epoxide with Indole
Objective: To perform the regioselective ring-opening of the chiral epoxide with indole.
Materials:
-
(-)-(2S,3R)-3,4-Epoxy-1-phenyl-2-butanol
-
Indole
-
Diethylaluminum chloride (Et2AlCl), solution in hexanes
-
Dichloromethane (CH2Cl2), anhydrous
Procedure:
-
To a solution of indole in anhydrous CH2Cl2 at 0 °C under an argon atmosphere, add Et2AlCl solution dropwise.
-
Stir the resulting solution at 0 °C for 30 minutes.
-
Add a solution of the chiral epoxide in CH2Cl2 dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the diol intermediate.
Step 4: Oxidation to (+)-Kurasoin B
Objective: To oxidize the secondary alcohol of the diol intermediate to the corresponding ketone.
Materials:
-
(2S,3S)-4-(3-Indolyl)-1-phenyl-2,3-butanediol
-
Sulfur trioxide pyridine complex (SO3·pyridine)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et3N), anhydrous
-
Dichloromethane (CH2Cl2), anhydrous
Procedure:
-
To a solution of the diol intermediate in a mixture of anhydrous DMSO and CH2Cl2 at 0 °C under an argon atmosphere, add Et3N.
-
Add SO3·pyridine complex portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford (+)-Kurasoin B. The final product's identity and purity should be confirmed by spectroscopic methods (NMR, HRMS) and comparison of its optical rotation with the reported value.[2]
References
Application Notes and Protocols: Kurasoin B in vitro PFTase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein farnesyltransferase (PFTase) is a critical enzyme in the post-translational modification of various cellular proteins, including the Ras superfamily of small GTPases. The farnesylation of Ras proteins is essential for their localization to the plasma membrane and subsequent activation of downstream signaling pathways that regulate cell growth, proliferation, and differentiation.[1][2] Dysregulation of Ras signaling is a hallmark of many human cancers, making PFTase a compelling target for anti-cancer drug development.[3][4] Kurasoins, natural products isolated from Paecilomyces sp. FO-3684, have been identified as inhibitors of PFTase.[1][5][6] This document provides detailed protocols for an in vitro PFTase inhibition assay using Kurasoin B and summarizes its inhibitory activity.
Data Presentation
The inhibitory potential of this compound against protein farnesyltransferase has been quantified, with the half-maximal inhibitory concentration (IC50) value presented below. This data is crucial for comparing its potency against other potential inhibitors.
| Compound | Target Enzyme | IC50 Value (µM) |
| This compound | Protein Farnesyltransferase | 58.7 |
Table 1: In vitro inhibitory activity of this compound against Protein Farnesyltransferase. The IC50 value was determined in a dose-dependent manner.[5]
Signaling Pathway
Protein farnesyltransferase plays a pivotal role in the initial step of a multi-stage post-translational modification process that enables Ras proteins to become biologically active. This diagram illustrates the farnesylation of a Ras protein and its subsequent trafficking to the plasma membrane, where it can engage with downstream effectors.
Caption: Ras Farnesylation and Membrane Association Pathway.
Experimental Protocols
This section details the methodology for determining the in vitro inhibitory activity of this compound on PFTase. The following protocol is a representative scintillation proximity assay (SPA).
Objective: To quantify the inhibition of PFTase-catalyzed farnesylation of a biotinylated peptide substrate by this compound.
Materials:
-
Recombinant human PFTase
-
[³H]-Farnesyl pyrophosphate ([³H]-FPP)
-
Biotinylated peptide substrate (e.g., Biotin-KKSKTKCVIM)
-
This compound (dissolved in DMSO)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 0.01% Triton X-100
-
Stop Solution: 0.2 M EDTA in assay buffer
-
Streptavidin-coated SPA beads
-
96-well microplates (white, clear bottom)
-
Scintillation counter
Experimental Workflow Diagram:
References
- 1. RAS Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 2. RAS Proteins and Their Regulators in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioassaysys.com [bioassaysys.com]
- 4. New tricks for human farnesyltransferase inhibitor: cancer and beyond - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Kurasoin B as a Chemical Probe for FTase Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kurasoin B is a naturally occurring small molecule isolated from the fermentation broth of Paecilomyces sp. FO-3684 that has been identified as an inhibitor of protein farnesyltransferase (FTase).[1][2] FTase is a crucial enzyme in the post-translational modification of a variety of cellular proteins, including the Ras superfamily of small GTPases. The farnesylation of these proteins is essential for their proper subcellular localization and function in signal transduction pathways that regulate cell growth, differentiation, and survival.[3][4] Dysregulation of the Ras signaling pathway is a hallmark of many human cancers, making FTase an attractive target for anticancer drug development. This compound, as an FTase inhibitor, serves as a valuable chemical probe for studying the role of farnesylation in cellular processes and for exploring the potential of FTase inhibition as a therapeutic strategy.
These application notes provide detailed protocols for utilizing this compound in FTase studies, from in vitro enzyme kinetics to cellular assays, along with data presentation guidelines and visualizations of the relevant biological pathways and experimental workflows.
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C19H19NO3 | [2] |
| Molecular Weight | 309.36 g/mol | [2] |
| Appearance | White powder | [1] |
| Source | Paecilomyces sp. FO-3684 | [1] |
| Absolute Configuration | (3S) | [5] |
| Solubility | Soluble in methanol, DMSO, and other organic solvents. |
Mechanism of Action
This compound inhibits the activity of farnesyltransferase, preventing the transfer of a farnesyl pyrophosphate (FPP) group to the cysteine residue within the C-terminal CAAX box of target proteins.[1] The stereochemistry of the hydroxyl group in this compound is crucial for its inhibitory activity.[5] By blocking farnesylation, this compound disrupts the membrane localization and subsequent activation of key signaling proteins like Ras, thereby interfering with downstream signaling cascades involved in cell proliferation and survival.
Quantitative Data for this compound
The following table summarizes the known quantitative data for this compound. It is important to note that while the IC50 value has been published, other key parameters like the inhibition constant (Ki), binding affinity (Kd), and half-maximal growth inhibitory concentrations (GI50) for specific cancer cell lines have not been extensively reported in publicly available literature and would require experimental determination.
| Parameter | Value | Cell Line / Conditions | Reference |
| IC50 (FTase) | 58.7 µM | In vitro enzyme assay | [6] |
| Ki (FTase) | Data not available | To be determined experimentally | |
| Kd (FTase) | Data not available | To be determined experimentally | |
| GI50 | Data not available | To be determined for various cancer cell lines |
Experimental Protocols
In Vitro Farnesyltransferase (FTase) Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against purified FTase in vitro.
Materials:
-
Recombinant human farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP), [³H]-labeled
-
Ras peptide substrate (e.g., Dansyl-GCVLS)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 10 µM ZnCl₂
-
Scintillation cocktail
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
In a 96-well plate, add 10 µL of each this compound dilution or vehicle control (DMSO in assay buffer).
-
Add 20 µL of the Ras peptide substrate to each well.
-
Add 10 µL of recombinant FTase to each well to initiate the reaction.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 10 µL of [³H]-FPP to each well and incubate for an additional 60 minutes at 37°C.
-
Stop the reaction by adding 50 µL of 1 M HCl.
-
Transfer the reaction mixture to a 96-well filter plate and wash three times with 100 µL of 70% ethanol to remove unincorporated [³H]-FPP.
-
Dry the filter plate and add 50 µL of scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of FTase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Cellular Assay for Inhibition of Protein Farnesylation
This protocol assesses the ability of this compound to inhibit protein farnesylation within a cellular context by observing the electrophoretic mobility shift of a farnesylated protein, such as H-Ras. Unfarnesylated proteins typically migrate slower on SDS-PAGE.
Materials:
-
Cancer cell line expressing H-Ras (e.g., T24 bladder cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease inhibitors
-
Anti-H-Ras antibody
-
Secondary antibody conjugated to HRP
-
SDS-PAGE gels
-
Western blotting apparatus and reagents
-
Chemiluminescence detection system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (and a vehicle control) for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H-Ras overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Analyze the western blot for a shift in the molecular weight of H-Ras, indicating the accumulation of the unfarnesylated form in this compound-treated cells.
Cell Viability Assay (GI50 Determination)
This protocol is used to determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (GI50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound (and a vehicle control) for 72 hours.
-
Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
If using MTT, solubilize the formazan crystals with DMSO or a solubilization buffer.
-
Measure the absorbance or luminescence of each well using a plate reader.
-
Calculate the percentage of cell growth inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of growth inhibition against the logarithm of the this compound concentration and determine the GI50 value using non-linear regression analysis.
Visualizations
FTase-Mediated Ras Signaling Pathway
Caption: FTase-mediated Ras signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Characterizing this compound
Caption: Experimental workflow for the characterization of this compound as an FTase inhibitor.
Conclusion
This compound represents a valuable chemical tool for investigating the biological roles of farnesyltransferase. The protocols and information provided herein offer a comprehensive guide for researchers to utilize this compound in their studies of FTase, the Ras signaling pathway, and cancer biology. Further experimental work is necessary to fully elucidate the quantitative pharmacological profile of this compound, including its inhibition constant, binding affinity, and its efficacy in a broader range of cancer cell lines. Such data will be critical for advancing our understanding of FTase inhibition and for the potential development of novel therapeutic agents.
References
- 1. Kurasoins A and B, new protein farnesyltransferase inhibitors produced by Paecilomyces sp. FO-3684. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kurasoins A and B, new protein farnesyltransferase inhibitors produced by Paecilomyces sp. FO-3684. II. Structure elucidation and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Peptidomimetic inhibitors of Ras farnesylation and function in whole cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Kurasoin B: A Tool for Studying Ras Protein Farnesylation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Kurasoin B is a natural product isolated from the fermentation broth of Paecilomyces sp. FO-3684[1][2]. It has been identified as an inhibitor of protein farnesyltransferase (PFTase), a critical enzyme in the post-translational modification of Ras proteins. The farnesylation of Ras is essential for its localization to the plasma membrane and subsequent activation of downstream signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of Ras signaling is a hallmark of many human cancers, making PFTase a compelling target for anti-cancer drug development. This compound serves as a valuable chemical probe for studying the intricate process of Ras farnesylation and its downstream consequences.
These application notes provide detailed protocols for utilizing this compound in both in vitro and cell-based assays to investigate Ras protein farnesylation.
Quantitative Data Summary
The inhibitory activity of this compound against protein farnesyltransferase has been quantified, providing a basis for its application in experimental settings.
| Compound | Target Enzyme | IC50 Value | Source |
| This compound | Protein Farnesyltransferase (PFTase) | 58.7 µM | [2] |
Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the PFTase activity in an in vitro assay. This value can be used as a starting point for determining optimal concentrations in cell-based assays.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in subsequent experiments.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Due to the lack of specific solubility data for this compound, it is recommended to start by attempting to dissolve it in DMSO, a common solvent for many organic compounds.
-
Weigh out a small amount of this compound powder (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Add an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM). Vortex thoroughly to dissolve the compound completely.
-
Visually inspect the solution for any undissolved particles. If necessary, sonicate for a few minutes to aid dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Note on Solubility and Stability: The precise solubility and stability of this compound in various solvents and aqueous media have not been extensively reported. It is recommended that researchers empirically determine these parameters for their specific experimental conditions. For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity[3][4].
In Vitro Protein Farnesyltransferase (PFTase) Activity Assay
Objective: To determine the inhibitory effect of this compound on PFTase activity in a cell-free system. This protocol is a generalized procedure and may require optimization.
Materials:
-
Recombinant human PFTase
-
Farnesyl pyrophosphate (FPP)
-
A fluorescently labeled or biotinylated Ras peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
This compound stock solution
-
96-well black microplate
-
Plate reader capable of fluorescence detection
Protocol:
-
Prepare Reagents:
-
Dilute the recombinant PFTase to the desired concentration in cold assay buffer.
-
Prepare a solution of the Ras peptide substrate and FPP in assay buffer.
-
Prepare a serial dilution of this compound in assay buffer from the DMSO stock solution. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed a level that affects enzyme activity.
-
-
Assay Setup:
-
To the wells of a 96-well black microplate, add the following in order:
-
Assay buffer
-
This compound solution at various concentrations (or DMSO vehicle for control)
-
PFTase enzyme solution
-
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add the FPP and Ras peptide substrate mixture to all wells to start the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The optimal incubation time should be determined to ensure the reaction is in the linear range.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorescent substrate.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Ras Farnesylation Inhibition Assay
Objective: To assess the ability of this compound to inhibit Ras farnesylation in intact cells. This is often observed as a mobility shift of Ras protein on a Western blot, as the farnesylated form migrates faster.
Materials:
-
A suitable cancer cell line with high Ras activity (e.g., H-Ras transformed NIH 3T3 cells, or human cancer cell lines with known Ras mutations like A549, SW480, or PANC-1)[5][6].
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus and reagents
-
Primary antibody against Ras (pan-Ras or isoform-specific)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding:
-
Seed the chosen cell line in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
-
Treatment with this compound:
-
The following day, treat the cells with varying concentrations of this compound. Based on the in vitro IC50, a starting concentration range of 10-100 µM is recommended. Include a DMSO vehicle control.
-
The optimal treatment duration should be determined empirically, typically ranging from 24 to 48 hours.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blot Analysis:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE on a high-percentage acrylamide gel to resolve the farnesylated (processed) and unfarnesylated (unprocessed) forms of Ras.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against Ras overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Look for the appearance of a slower-migrating band corresponding to the unprocessed, unfarnesylated Ras protein in the this compound-treated samples. The intensity of this upper band should increase with increasing concentrations of the inhibitor.
-
Analysis of Downstream Ras Signaling
Objective: To investigate the effect of this compound-mediated inhibition of Ras farnesylation on downstream signaling pathways, such as the Raf-MEK-ERK (MAPK) and PI3K-Akt pathways.
Materials:
-
Same as for the cell-based Ras farnesylation assay.
-
Primary antibodies against phosphorylated and total forms of key downstream signaling proteins (e.g., p-ERK, ERK, p-Akt, Akt).
Protocol:
-
Cell Treatment and Lysis:
-
Follow the same procedure for cell seeding, treatment with this compound, and cell lysis as described in Protocol 3.
-
-
Western Blot Analysis:
-
Perform Western blotting as described in Protocol 3.
-
Use primary antibodies to probe for the phosphorylated (active) and total forms of ERK and Akt.
-
-
Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Calculate the ratio of phosphorylated to total protein for each signaling molecule.
-
A decrease in the phosphorylation of ERK and Akt in this compound-treated cells would indicate successful inhibition of Ras downstream signaling.
-
Visualizations
Caption: Ras signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for studying Ras farnesylation with this compound.
Caption: Mechanism of action of this compound in inhibiting Ras function.
References
- 1. Kurasoins A and B, new protein farnesyltransferase inhibitors produced by Paecilomyces sp. FO-3684. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kurasoins A and B, new protein farnesyltransferase inhibitors produced by Paecilomyces sp. FO-3684. II. Structure elucidation and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Farnesyltransferase inhibition overcomes oncogene-addicted non-small cell lung cancer adaptive resistance to targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ras-mutant cancers are sensitive to small molecule inhibition of V-type ATPases in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Application Notes and Protocols for Kurasoin B in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kurasoin B is a naturally derived compound identified as a potent inhibitor of protein farnesyltransferase (PFTase). PFTase is a critical enzyme in the post-translational modification of several key signaling proteins, most notably members of the Ras superfamily of small GTPases. The farnesylation of Ras proteins is essential for their localization to the plasma membrane and subsequent activation of downstream signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of the Ras signaling pathway is a hallmark of many human cancers, making PFTase a compelling target for anticancer drug development.
These application notes provide a comprehensive overview of the potential use of this compound in cancer cell line studies, based on the well-established mechanism of action of protein farnesyltransferase inhibitors (FTIs). Due to the limited availability of specific experimental data for this compound, the information, quantitative data, and protocols provided herein are based on the broader class of FTIs and should be adapted and optimized for specific experimental contexts with this compound.
Mechanism of Action
This compound is predicted to exert its anticancer effects by competitively inhibiting the enzyme protein farnesyltransferase. This inhibition prevents the transfer of a farnesyl pyrophosphate group to the C-terminal CaaX box of target proteins, including Ras. Unfarnesylated Ras is unable to anchor to the inner leaflet of the plasma membrane, rendering it inactive and unable to engage with its downstream effectors. The primary downstream signaling cascades affected by the inhibition of Ras are the Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway. By blocking these pathways, this compound can potentially induce cell cycle arrest, trigger apoptosis, and inhibit cell proliferation in cancer cells with aberrant Ras signaling.
Data Presentation: Representative IC50 Values of Farnesyltransferase Inhibitors
The following table summarizes the 50% inhibitory concentration (IC50) values for two well-characterized farnesyltransferase inhibitors, Tipifarnib and Lonafarnib, across a range of cancer cell lines. This data is provided for informational purposes to offer a general indication of the potency of this class of compounds. The actual IC50 value for this compound will need to be determined experimentally for each cancer cell line of interest.
| FTI Compound | Cancer Cell Line | Cancer Type | IC50 (nM) |
| Tipifarnib | HCT116 | Colon Carcinoma | 8 |
| NCI-H460 | Non-Small Cell Lung Cancer | 5.3 | |
| MIA PaCa-2 | Pancreatic Cancer | 12 | |
| U251 | Glioblastoma | 25 | |
| Lonafarnib | A549 | Non-Small Cell Lung Cancer | 10 |
| Panc-1 | Pancreatic Cancer | 20 | |
| PC-3 | Prostate Cancer | 15 | |
| MCF-7 | Breast Cancer | 30 |
Disclaimer: The IC50 values presented are approximate and collated from various public sources for representative farnesyltransferase inhibitors. These values are for reference only and are not specific to this compound.
Mandatory Visualization
Caption: this compound inhibits PFTase, blocking Ras farnesylation and downstream pro-growth signaling.
Caption: A typical workflow for characterizing the anticancer effects of this compound in vitro.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines and for calculating the IC50 value.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at relevant concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Cell Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Troubleshooting & Optimization
Technical Support Center: Kurasoin B Large-Scale Fermentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the large-scale fermentation of Kurasoin B from Paecilomyces sp. FO-3684.
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and what is its producing organism?
This compound is a protein farnesyltransferase inhibitor produced by the filamentous fungus Paecilomyces sp. FO-3684. It is an acyloin compound containing an indolyl moiety.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the large-scale fermentation of this compound.
Low Product Yield
Low volumetric productivity is a common challenge in fungal fermentations. The following sections provide guidance on optimizing fermentation parameters to enhance this compound yield.
Q1.1: My this compound titer is significantly lower than expected. What are the first steps to troubleshoot this?
A systematic approach is necessary to identify the root cause of low yield. Begin by verifying the basics: confirm the identity and viability of your inoculum, double-check the media composition and preparation, and review the fermentation parameter setpoints (pH, temperature, dissolved oxygen) against your established protocol.
Q1.2: How can I optimize the fermentation medium for improved this compound production?
Medium optimization is a critical step for enhancing the production of secondary metabolites.[1] A combination of classical and statistical methods can be employed. The "one-factor-at-a-time" (OFAT) method is a straightforward approach to start with, where individual medium components are varied while keeping others constant.[1] For more comprehensive optimization, statistical methods like Response Surface Methodology (RSM) can be used to analyze the interactions between different factors.[2]
Experimental Protocol: One-Factor-at-a-Time (OFAT) Media Optimization
-
Establish a Baseline: Perform a fermentation run using your standard production medium. This will serve as the control.
-
Identify Key Components: Select the primary carbon sources (e.g., glucose, sucrose, molasses), nitrogen sources (e.g., yeast extract, peptone, ammonium sulfate), and key minerals to investigate.
-
Vary Carbon Source: Prepare several batches of media, each with a different concentration of the primary carbon source, while keeping all other components at their baseline concentrations. For example, if your baseline sucrose concentration is 40 g/L, you might test 20, 30, 40, 50, and 60 g/L.
-
Vary Nitrogen Source: Once the optimal carbon source concentration is identified, use that concentration in subsequent experiments. Next, vary the concentration of the primary nitrogen source in a similar manner.
-
Continue for Other Components: Repeat this process for other key media components, such as phosphate and essential trace elements.
-
Analyze Results: Measure the this compound titer from each experimental run and compare it to the baseline. The concentration that results in the highest titer is considered the optimum for that component.
-
Validation: Perform a final fermentation run with all the optimized components to validate the improved yield.
Q1.3: What are the optimal physical parameters for Paecilomyces fermentation?
Physical parameters such as pH, temperature, agitation, and aeration are crucial for successful fermentation.[1] For fungal fermentations, maintaining these parameters within an optimal range is key to maximizing secondary metabolite production. While specific optimal conditions for this compound are not publicly available, typical ranges for Paecilomyces and other filamentous fungi can be used as a starting point for optimization.
Table 1: Typical Fermentation Parameter Ranges for Paecilomyces and other Filamentous Fungi
| Parameter | Typical Range | Rationale and Considerations |
| Temperature | 25-30°C | Fungal growth and enzyme activity are highly temperature-dependent. Deviations can impact growth rate and secondary metabolite production. |
| pH | 5.0 - 7.5 | The pH of the medium affects nutrient uptake and enzyme stability. It often needs to be controlled throughout the fermentation process. |
| Agitation | 150 - 300 rpm | Agitation is critical for maintaining homogeneity, ensuring nutrient distribution, and aiding in gas exchange. However, excessive agitation can cause shear stress, damaging the mycelia. |
| Dissolved Oxygen (DO) | 20-40% of saturation | Aerobic fungi like Paecilomyces require oxygen for growth and metabolism. Low DO can be a limiting factor for production. |
Workflow for Troubleshooting Low Yield
Contamination
Contamination is a significant risk in large-scale fermentation, leading to batch failure and production delays.[3]
Q2.1: I've detected contamination in my bioreactor. What should I do?
Immediate action is required. First, take a sample for microscopic examination and plating on various media to identify the contaminant (e.g., bacteria, yeast, or other fungi). If the contamination is detected early and is localized, it might be possible to salvage the batch, but in most large-scale operations, the batch will need to be terminated to prevent the spread of the contaminant. The entire bioreactor and associated equipment must be thoroughly cleaned and sterilized.
Q2.2: What are common sources of contamination and how can I prevent them?
Contamination can arise from several sources. Prevention is key and involves maintaining strict aseptic techniques throughout the entire process.
Table 2: Common Contamination Sources and Prevention Strategies
| Source | Prevention Strategies |
| Inoculum | Use a pure, well-characterized seed culture. Perform quality control checks on every inoculum train. |
| Media | Ensure complete sterilization of the fermentation medium. Use sterile filtration for heat-labile components. |
| Air Supply | Use high-efficiency particulate air (HEPA) filters for the air inlet and ensure their integrity. |
| Bioreactor and Fittings | Perform regular maintenance and integrity testing of the bioreactor vessel, seals, valves, and probes. Ensure proper steam-in-place (SIP) procedures. |
| Sampling and Additions | Use aseptic techniques for all sampling and nutrient additions. Employ sterile connectors and sampling systems.[3] |
Workflow for Contamination Response
Scalability and Morphology
Transitioning a fermentation process from the laboratory to a large-scale industrial setting presents numerous challenges.[4] For filamentous fungi like Paecilomyces, morphology plays a crucial role in the success of scale-up.[5]
Q3.1: We are having trouble replicating our lab-scale results at the pilot scale. What could be the issue?
Directly scaling fermentation parameters is often not feasible.[3] Differences in bioreactor geometry, mixing dynamics, and oxygen transfer rates can lead to inconsistencies.[3][6] At larger scales, gradients of pH, dissolved oxygen, and nutrients can form, creating heterogeneous environments that can stress the microorganism and reduce productivity.[6]
Q3.2: The fungal culture is forming dense pellets in the large bioreactor, which seems to be affecting the yield. How can we control this?
The morphology of filamentous fungi (dispersed mycelia vs. pellets) significantly impacts the fermentation process.[5] While small, loose pellets can be beneficial, large, dense pellets can lead to mass transfer limitations, where cells in the core are starved of oxygen and nutrients.
Strategies to Control Fungal Morphology:
-
Inoculum Preparation: The concentration and age of the spore inoculum can influence pellet formation.
-
Media Composition: The addition of certain polymers or surfactants to the medium can promote a more dispersed morphology.
-
Agitation and Shear: Higher shear forces can break up pellets, leading to more filamentous growth. However, excessive shear can damage the mycelia. Finding the right balance is key.
Biosynthesis Pathway
While the specific biosynthetic pathway for this compound is not fully elucidated in the public domain, it is known to be an indole alkaloid. Fungal indole alkaloids are often synthesized by complex enzyme systems, including nonribosomal peptide synthetases (NRPSs).[7] The diagram below illustrates a representative pathway for the biosynthesis of a fungal indole alkaloid, tryptoquialanine, which shares structural similarities with other indole-containing secondary metabolites.[8][9]
References
- 1. Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. gmi-inc.com [gmi-inc.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Early phase process scale-up challenges for fungal and filamentous bacterial cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Confidently scaling-up microbial fermentation: Overcoming common challenges | INFORS HT [infors-ht.com]
- 7. Biosynthesis of fungal indole alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scholars.mssm.edu [scholars.mssm.edu]
Technical Support Center: Synthesis of Kurasoin B
Welcome to the technical support center for the synthesis of Kurasoin B. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield of their synthetic routes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the reported total synthesis routes for this compound?
A1: The asymmetric total synthesis of this compound has been primarily achieved via a convergent approach.[1][2][3] A key step involves the coupling of a chiral epoxide with indole.[1][2] One reported synthesis starts from phenylacetaldehyde and proceeds in four steps.[1][2][3]
Q2: What is the key bond-forming reaction in the synthesis of this compound?
A2: The crucial carbon-carbon bond formation is the coupling reaction between a chiral epoxide intermediate and indole to form the core structure of this compound.[1][2] This step is critical for establishing the correct stereochemistry and achieving a good overall yield.
Q3: What are the potential challenges in the synthesis of this compound?
A3: Potential challenges include achieving high stereoselectivity during the epoxidation step, optimizing the conditions for the indole coupling reaction to avoid side products, and preventing racemization during subsequent transformations. Purification of the final product and intermediates can also be challenging due to their polarity and potential for degradation.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low yield in the coupling reaction between the chiral epoxide and indole.
| Possible Cause | Suggested Solution |
| Incorrect stoichiometry of reactants. | Carefully control the molar ratio of the epoxide to indole. A slight excess of indole may be beneficial, but a large excess can complicate purification. |
| Suboptimal reaction temperature. | Screen a range of temperatures. While higher temperatures may increase the reaction rate, they can also lead to decomposition and side reactions. |
| Inefficient catalyst or Lewis acid. | Experiment with different Lewis acids (e.g., InCl₃, Sc(OTf)₃) and catalyst loadings to find the optimal conditions for activating the epoxide. |
| Presence of moisture or air. | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of reagents and side reactions. |
| Poor quality of indole. | Use freshly purified indole, as impurities can interfere with the reaction. |
Problem 2: Formation of regioisomeric byproducts in the indole coupling step.
| Possible Cause | Suggested Solution |
| Non-selective activation of the indole ring. | The choice of Lewis acid can influence the regioselectivity of the alkylation. Experiment with different Lewis acids to favor C3-alkylation of the indole. |
| Reaction conditions favoring N-alkylation. | Modify the solvent and temperature. A less polar solvent and lower temperature may favor C-alkylation over N-alkylation. |
Problem 3: Difficult purification of this compound.
| Possible Cause | Suggested Solution |
| Presence of closely related impurities. | Employ high-performance liquid chromatography (HPLC) for final purification. A chiral column may be necessary to separate enantiomeric impurities. |
| Product degradation on silica gel. | Consider using a less acidic stationary phase for column chromatography, such as alumina, or use a buffered mobile phase. |
| Co-elution with unreacted starting materials. | Optimize the reaction to ensure complete consumption of the limiting reagent. A preliminary extraction or wash step may help remove excess starting materials before chromatography. |
Data Presentation
Table 1: Summary of a Reported Synthetic Route to this compound
| Step | Starting Material | Key Reagents | Product | Reported Overall Yield | Reference |
| 1-4 | Phenylacetaldehyde | Chiral epoxide intermediate, Indole | (+)-Kurasoin B | Not explicitly stated in isolated steps, but a 4-step synthesis is mentioned. | [1][2][3] |
Experimental Protocols
Protocol 1: General Procedure for the Coupling of Chiral Epoxide with Indole
-
To a solution of indole (1.2 equivalents) in anhydrous dichloromethane (10 mL) under an argon atmosphere, add a Lewis acid (e.g., InCl₃, 0.1 equivalents) at 0 °C.
-
Stir the mixture for 15 minutes.
-
Add a solution of the chiral epoxide (1.0 equivalent) in anhydrous dichloromethane (5 mL) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Visualizations
Caption: Synthetic pathway to (+)-Kurasoin B.
Caption: Troubleshooting workflow for low yield.
References
Kurasoin B solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with Kurasoin B in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a natural product isolated from Paecilomyces sp. FO-3684.[1][2] It functions as a protein farnesyltransferase inhibitor with an IC50 value of 58.7 μM.[1][3] Farnesyltransferase is a key enzyme in the post-translational modification of Ras proteins, which are implicated in various human cancers.[4] By inhibiting this enzyme, this compound can disrupt Ras signaling pathways, making it a subject of interest in cancer research.
Q2: I am observing precipitation when I dilute my this compound stock solution into an aqueous buffer. Why is this happening?
This compound is an organic molecule with a complex structure, which often results in poor solubility in aqueous solutions.[4][5] Many researchers initially dissolve compounds like this compound in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[6] When this organic stock is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to precipitate out of the solution if its solubility limit in the final aqueous buffer is exceeded.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
Q4: Is there a general protocol for solubilizing this compound for in vitro assays?
Yes, a common starting point is to prepare a high-concentration stock solution in an organic solvent and then perform a serial dilution into the aqueous assay buffer. A detailed protocol is provided in the "Experimental Protocols" section below. It is crucial to ensure that the final concentration of the organic solvent in the assay is low enough to not affect the biological system being studied.
Troubleshooting Guides
Issue: this compound Precipitates Upon Dilution in Aqueous Buffer
Possible Cause 1: Solubility Limit Exceeded
-
Solution: Decrease the final concentration of this compound in the aqueous buffer. Perform a solubility test by preparing serial dilutions of the this compound stock solution into the buffer and visually inspecting for precipitation.
Possible Cause 2: Inappropriate Buffer Conditions
-
Solution: The pH of the buffer can significantly impact the solubility of a compound.[7][8] Although the structure of this compound does not suggest obvious ionizable groups that would be highly sensitive to pH changes in the physiological range, it is a factor to consider. If your experimental design allows, you could test a range of pH values for your buffer to see if it improves solubility.
Possible Cause 3: Insufficient Mixing
-
Solution: When diluting the stock solution, add it dropwise to the aqueous buffer while vortexing or stirring to ensure rapid and thorough mixing. This can help prevent localized high concentrations of the compound that may lead to precipitation.
Issue: Inconsistent Results in Biological Assays
Possible Cause 1: Incomplete Solubilization
-
Solution: Ensure that the this compound stock solution is fully dissolved before making dilutions. If necessary, gentle warming or sonication of the stock solution can aid in complete dissolution. Any undissolved particles will lead to inaccurate concentrations and variability in your experiments.
Possible Cause 2: Degradation of the Compound
-
Solution: The stability of this compound in your specific buffer and storage conditions is unknown. It is recommended to prepare fresh dilutions for each experiment from a frozen stock solution. Avoid repeated freeze-thaw cycles of the stock solution.
Data Presentation
Table 1: General Solubility Characteristics of Organic Compounds
| Solvent | General Utility for Poorly Soluble Compounds | Considerations |
| Aqueous Buffers (e.g., PBS, Tris) | Low solubility is common for complex organic molecules. | Final solvent for most biological assays. |
| Dimethyl Sulfoxide (DMSO) | High solubility for a wide range of organic compounds.[6] | Used for preparing concentrated stock solutions. Can be toxic to cells at higher concentrations. |
| Ethanol | Good solubility for many organic molecules. | Can be used as a co-solvent. May have effects on biological systems. |
| Methanol | Similar to ethanol, good for many organic compounds. | Generally more toxic than ethanol and used less frequently in cell-based assays. |
Experimental Protocols
Protocol for Preparation of this compound Working Solution
-
Preparation of Stock Solution (e.g., 10 mM in DMSO):
-
Weigh out the required amount of this compound powder (Molecular Weight: 279.33 g/mol ).
-
Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solution in Aqueous Buffer:
-
Thaw a fresh aliquot of the this compound stock solution.
-
Perform a serial dilution of the stock solution into your final aqueous buffer (e.g., PBS, cell culture medium).
-
When diluting, add the this compound stock solution dropwise to the buffer while vortexing to ensure rapid mixing.
-
Visually inspect the final solution for any signs of precipitation. If precipitation is observed, consider lowering the final concentration.
-
Important: Prepare a vehicle control using the same final concentration of DMSO in the aqueous buffer to account for any solvent effects in your experiment.
-
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kurasoins A and B, new protein farnesyltransferase inhibitors produced by Paecilomyces sp. FO-3684. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Kurasoins A and B, new protein farnesyltransferase inhibitors produced by Paecilomyces sp. FO-3684. II. Structure elucidation and total synthesis [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. brieflands.com [brieflands.com]
- 8. researchgate.net [researchgate.net]
overcoming Kurasoin B instability in cell culture media
Welcome to the technical support center for Kurasoin B. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the stability of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of protein farnesyltransferase (FTase).[1][2] Farnesyltransferase is a critical enzyme that attaches a farnesyl group to proteins, a process known as farnesylation. This modification is essential for the proper localization and function of several key signaling proteins, including those in the Ras superfamily.[3] By inhibiting FTase, this compound prevents the farnesylation of proteins like Ras, thereby disrupting their ability to associate with the cell membrane and activate downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are often implicated in cancer cell proliferation and survival.[4][5]
Q2: What is the chemical nature of this compound?
A2: this compound is classified as an acyloin, which is an alpha-hydroxy ketone.[1][6] Its structure consists of a 3-hydroxy-1-phenyl-2-butanone moiety with a 3-indolyl group attached at the C-4 position.[1][7] The alpha-hydroxy ketone functional group can be susceptible to chemical rearrangements under certain conditions.[8][9]
Q3: Why is this compound stability a concern in cell culture experiments?
A3: The stability of any small molecule in cell culture media is crucial for obtaining reproducible and reliable experimental results.[10] Instability can lead to a decrease in the effective concentration of the compound over the course of an experiment, resulting in diminished or variable biological effects. Given that this compound is an alpha-hydroxy ketone, it may be prone to degradation or rearrangement in aqueous and pH-sensitive environments like cell culture media.
Q4: How should I store this compound?
A4: For long-term storage, solid this compound should be stored at -20°C. Stock solutions in an appropriate solvent (e.g., DMSO) should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect both solid compound and stock solutions from light.
Troubleshooting Guide: this compound Instability
This guide addresses specific issues you may encounter during your experiments with this compound.
Problem 1: I am observing inconsistent or weaker-than-expected biological effects of this compound in my cell-based assays.
Possible Cause: This is a common indicator of compound instability in the cell culture medium. The effective concentration of this compound may be decreasing over the incubation period.
Solutions:
-
Reduce Incubation Time: If your experimental design allows, reduce the duration of this compound treatment to minimize the impact of degradation.
-
Replenish this compound: For longer-term experiments (e.g., > 24 hours), consider replacing the medium with freshly prepared medium containing this compound every 24 hours.
-
Optimize Media pH: The stability of alpha-hydroxy ketones can be pH-dependent.[9] Ensure your cell culture medium is properly buffered and maintained at the optimal physiological pH (typically 7.2-7.4). Avoid conditions that could lead to significant pH shifts, such as high cell densities or microbial contamination.
-
Serum Considerations: Components in fetal bovine serum (FBS) can sometimes bind to or degrade small molecules. If possible, test the stability of this compound in both serum-containing and serum-free media to determine if serum is a contributing factor.
-
Control for Light Exposure: Protect your cell cultures from excessive light exposure during incubation and handling, as light can sometimes contribute to the degradation of photosensitive compounds.
Problem 2: I see a precipitate in my cell culture medium after adding this compound.
Possible Cause: This is likely due to the poor aqueous solubility of this compound. The final concentration of the solvent used to dissolve this compound (e.g., DMSO) may also be too high.
Solutions:
-
Check Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium does not exceed a level that is toxic to your cells or causes precipitation (typically ≤ 0.5%).
-
Prepare Intermediate Dilutions: Instead of adding a highly concentrated stock solution directly to your medium, prepare an intermediate dilution of this compound in a serum-free medium before adding it to your final culture volume.
-
Warm the Medium: Gently warm the cell culture medium to 37°C before and after adding this compound to aid in its dissolution.
-
Vortex Gently: After adding this compound to the medium, vortex the solution gently to ensure it is fully dissolved before adding it to your cells.
Problem 3: How can I empirically determine the stability of this compound in my specific cell culture setup?
Solution: You can perform a stability study using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The general workflow for this is outlined in the diagram and protocol below.
Quantitative Data on this compound Stability
The following table presents hypothetical stability data for this compound under various conditions to illustrate the potential impact of pH, temperature, and light. This data should be empirically verified for your specific experimental setup.
| Condition | Incubation Time (hours) | Remaining this compound (%) |
| pH | ||
| pH 6.8 | 24 | 75% |
| pH 7.4 | 24 | 92% |
| pH 8.0 | 24 | 65% |
| Temperature | ||
| 4°C | 48 | 98% |
| Room Temperature (25°C) | 48 | 85% |
| 37°C | 48 | 70% |
| Light Exposure (at 37°C, pH 7.4) | ||
| Dark | 24 | 92% |
| Ambient Light | 24 | 80% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, light-protecting microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 293.35 g/mol ), dissolve 2.93 mg in 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile, light-protecting microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Assessing this compound Stability in Cell Culture Media
-
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Your specific cell culture medium (with and without serum, if applicable)
-
Sterile tubes or plates
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
-
-
Procedure:
-
Prepare a working solution of this compound in your cell culture medium at the final concentration used in your experiments (e.g., 10 µM). Prepare enough volume for all time points.
-
Dispense the this compound-containing medium into sterile vessels (e.g., wells of a 6-well plate, without cells).
-
Immediately collect a sample for the 0-hour time point (T=0). Store this sample at -80°C until analysis.
-
Incubate the remaining samples under your standard cell culture conditions (37°C, 5% CO₂).
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Collect samples at various time points (e.g., 2, 4, 8, 12, 24, 48 hours). Store each sample at -80°C.
-
Once all samples are collected, process them for analysis. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation.
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Analyze the supernatant from each sample by HPLC or LC-MS to quantify the concentration of intact this compound.
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Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.
-
Visualizations
Signaling Pathway
Caption: Inhibition of the Ras signaling pathway by this compound.
Experimental Workflow
Caption: Workflow for assessing this compound stability in cell culture media.
References
- 1. Kurasoins A and B, new protein farnesyltransferase inhibitors produced by Paecilomyces sp. FO-3684. II. Structure elucidation and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 4. The farnesyl transferase inhibitor lonafarnib inhibits mTOR signaling and enforces sorafenib-induced apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Hydroxy ketone - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. α-Ketol rearrangement - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
troubleshooting Kurasoin B PFTase assay variability
Technical Support Center: Kurasoin B PFTase Assay
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting variability in the this compound Protein Farnesyltransferase (PFTase) assay.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a natural product isolated from the fungus Paecilomyces sp. FO-3684 that acts as a Protein Farnesyltransferase (PFTase) inhibitor.[1] PFTase is a crucial enzyme that attaches a farnesyl lipid group to specific proteins, most notably Ras, a key component in cell signaling pathways that can contribute to cancer when dysregulated.[2][3] this compound inhibits this farnesylation process, making it a compound of interest for anti-cancer research.[2][4][5] The inhibitory concentration (IC50) of this compound against PFTase is in the range of 58.7 to 65 µM.[2]
Q2: What is the basic principle of a PFTase fluorescence assay?
A common method for measuring PFTase activity is a "mix-incubate-measure" fluorometric assay.[6][7][8] This assay uses a synthetic peptide substrate (often containing a "CVLS" or similar motif) that is tagged with a fluorescent dye, such as Dansyl. In the presence of the second substrate, farnesyl pyrophosphate (FPP), PFTase catalyzes the transfer of the farnesyl group to the peptide. This modification changes the chemical environment of the fluorescent tag, leading to a measurable increase in fluorescence intensity.[3][6][8] The inhibitory effect of a compound like this compound is quantified by the degree to which it prevents this fluorescence increase.
Q3: What are the essential controls for a this compound PFTase inhibition assay?
To ensure data accuracy and reliability, the following controls are critical:
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No-Inhibitor Control (Positive Control): Contains the enzyme, both substrates (peptide and FPP), and the vehicle (e.g., DMSO) used to dissolve this compound. This represents 100% enzyme activity.
-
No-Enzyme Control (Blank/Negative Control): Contains both substrates and the vehicle, but no PFTase enzyme.[6] This control is used to determine the background signal, which must be subtracted from all other readings.
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Compound Interference Control: It is also advisable to test if this compound autofluoresces at the assay wavelengths by incubating the compound with the substrates but without the enzyme.
Section 2: Troubleshooting Guide
This section addresses common sources of variability in a question-and-answer format.
Q4: My results show high variability between replicate wells. What are the common causes?
High standard deviation among replicates is a frequent issue that can obscure results. The primary causes include:
-
Pipetting Inaccuracy: Small volume errors, especially with enzyme or inhibitor solutions, can significantly impact the reaction.
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Inadequate Mixing: Failure to properly mix the contents of each well can lead to localized concentration differences.
-
Solution: After adding all reagents, gently tap the plate or use a plate shaker to ensure a homogenous reaction mixture.[3]
-
-
Temperature Gradients: Uneven temperature across the microplate can cause reaction rates to differ between wells.
Q5: The overall signal is very low, even in my positive control wells. Why is my enzyme activity weak?
Low signal suggests a problem with one of the core components of the enzymatic reaction.
-
Enzyme Degradation: PFTase, like most enzymes, is sensitive to temperature and repeated freeze-thaw cycles.
-
Solution: Aliquot the enzyme upon receipt and store it at the recommended temperature (typically -80°C). Use a fresh aliquot for each experiment.
-
-
Substrate Degradation: Farnesyl pyrophosphate (FPP) can degrade if not stored correctly. The fluorescent peptide substrate may be light-sensitive.
-
Solution: Store substrates as recommended by the supplier, protected from light and moisture.
-
-
Incorrect Buffer Conditions: PFTase activity is dependent on pH and the presence of specific co-factors like Mg²⁺ and Zn²⁺.
-
Solution: Verify the pH of the assay buffer and confirm that all necessary components are present at the correct concentrations.
-
-
Incorrect Instrument Settings: The plate reader settings must match the excitation and emission wavelengths of the fluorophore (e.g., ~340nm excitation and ~550nm emission for Dansyl-based assays).[3][6][8]
-
Solution: Double-check the instrument's filter or monochromator settings. Ensure the lamp has had adequate time to warm up for a stable signal.[10]
-
Q6: My "no-enzyme" blank wells have a high background signal. What causes this?
A high background can mask the true signal from the enzymatic reaction.
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Reagent Contamination: Buffers or substrate solutions may be contaminated with fluorescent material.
-
Solution: Use high-purity reagents and sterile, nuclease-free water to prepare all solutions.
-
-
Compound Autofluorescence: this compound or other test compounds may fluoresce at the assay wavelengths.
-
Solution: Run a control with the compound and substrates but without the enzyme. If high fluorescence is observed, this value may need to be subtracted, or alternative assay methods may be required.
-
-
Unsuitable Microplate: Using the wrong type of plate can cause high background.[9]
-
Solution: For fluorescence assays, use black, opaque-walled plates to minimize light scatter and bleed-through between wells.[9]
-
Q7: The calculated IC50 value for this compound is inconsistent between experiments. How can I improve reproducibility?
Fluctuations in IC50 values often point to subtle variations in assay conditions.
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Inconsistent Reagent Concentrations: Small day-to-day differences in the final concentration of the enzyme or substrates will shift the IC50 value.
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Solution: Be meticulous in reagent preparation. It is best to experimentally determine the optimal enzyme concentration and use it consistently.[3]
-
-
Variable Incubation Times: The IC50 of an inhibitor can appear different if the reaction is not stopped within its linear range.
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Inhibitor Solubility and Stability: this compound may have limited solubility in aqueous buffer. Precipitation at higher concentrations will lead to inaccurate results.
-
Solution: Dissolve this compound in an appropriate solvent like DMSO and ensure the final solvent concentration is low (<1%) and consistent across all wells. Visually inspect wells for any signs of precipitation.
-
Section 3: Protocols and Data
Detailed Protocol: Fluorometric PFTase Inhibition Assay
This protocol is a generalized procedure based on common fluorescence-based PFTase assays.[3][6][8]
-
Reagent Preparation:
-
Equilibrate all reagents, including Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 µM ZnCl₂, 5 mM DTT), PFTase enzyme, FPP, and Dansyl-peptide substrate to room temperature.[3]
-
Prepare serial dilutions of this compound in 100% DMSO. Then, dilute these into Assay Buffer to create the final working concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted this compound or vehicle control (e.g., 1% DMSO in Assay Buffer) to the appropriate wells of a black, flat-bottom microplate.[6]
-
Prepare a master mix containing PFTase enzyme in Assay Buffer. Add 10 µL of this mix to each well (except "no-enzyme" blanks).
-
Prepare a second master mix containing the FPP and Dansyl-peptide substrates in Assay Buffer.
-
Start the reaction by adding 10 µL of the substrate master mix to all wells.
-
Mix the plate gently for 30 seconds on a plate shaker.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation set to ~340 nm and emission set to ~550 nm.[3]
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no-enzyme" blank wells from all other readings.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control (0% inhibition).
-
Plot the percent inhibition versus the log of this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Quantitative Data Summary
Table 1: Recommended Key Assay Parameters
| Parameter | Recommended Value/Range | Notes |
|---|---|---|
| PFTase Enzyme | User-determined | Titrate to find a concentration that gives a robust signal within the linear range of the reaction. |
| FPP Substrate | 1 - 10 µM | Final concentration in the well. |
| Dansyl-Peptide Substrate | 1 - 10 µM | Final concentration in the well. |
| This compound Dilutions | 0.1 µM - 200 µM | A 10-point, 2-fold dilution series is recommended to span the expected IC50. |
| Incubation Temperature | 37°C | Must be kept constant. |
| Incubation Time | 60 minutes | Verify this is within the linear range of your specific enzyme concentration.[3] |
| Plate Type | Black, flat-bottom | For fluorescence assays to minimize background and crosstalk.[9] |
Table 2: this compound Inhibitory Activity
| Compound | IC50 against PFTase | Source Organism |
|---|
| this compound | 58.7 - 65 µM[2] | Paecilomyces sp. FO-3864[1] |
Section 4: Visual Guides
Caption: PFTase catalytic pathway and its inhibition by this compound.
Caption: Experimental workflow for the this compound PFTase inhibition assay.
Caption: Logical troubleshooting flow for PFTase assay variability.
References
- 1. Kurasoins A and B, new protein farnesyltransferase inhibitors produced by Paecilomyces sp. FO-3684. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. bioassaysys.com [bioassaysys.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bioassaysys.com [bioassaysys.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. CD Farnesyltransferase Activity Assay Kit - CD Biosynsis [biosynsis.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Refining Kurasoin B Purification
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining the purification steps for Kurasoin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a natural product isolated from the fermentation broth of Paecilomyces sp. FO-3684.[1][2] It is an acyloin compound characterized by a 3-hydroxy-1-phenyl-2-butanone moiety with a 3-indolyl group at the C-4 position.[3][4] this compound functions as an inhibitor of protein farnesyltransferase (PFTase) with an IC50 value of approximately 58.7 μM.[5] PFTase is a key enzyme in the post-translational modification of Ras proteins, which are critical components of signaling pathways involved in cell growth and proliferation.[1] By inhibiting PFTase, this compound can disrupt these signaling pathways, making it a compound of interest for potential anticancer drug development.
Q2: What are the key challenges in the purification of this compound?
A2: Researchers may encounter several challenges during the purification of this compound, whether from natural product extracts or synthetic routes. These can include:
-
Co-elution of structurally similar impurities: The crude extract or reaction mixture may contain compounds with similar polarities to this compound, leading to difficulties in separation by chromatography.
-
Low yield: The concentration of this compound in the fermentation broth of Paecilomyces sp. can be low, requiring efficient extraction and multi-step purification that can lead to significant product loss.
-
Chemical instability: Acyloin compounds can be susceptible to oxidation or racemization under certain conditions (e.g., non-inert atmosphere, presence of acids or bases), potentially degrading the final product.[3]
-
Monitoring purification efficiency: Accurate and rapid analytical methods are necessary to track the purity of this compound across different purification steps.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of analytical techniques is recommended to ensure the purity and structural integrity of this compound.[] High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining the percentage purity of the final compound and for monitoring the separation of impurities during chromatography.[7] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the chemical structure and identifying any residual solvents or impurities.[8] Mass Spectrometry (MS) should be used to confirm the molecular weight of the compound.[]
Troubleshooting Guide
Issue 1: Low yield after column chromatography.
-
Q: My final yield of this compound after column chromatography is significantly lower than expected. What are the possible causes and solutions?
-
A:
-
Possible Cause 1: Inappropriate Solvent System. The polarity of the solvent system may not be optimal for eluting this compound, causing it to either remain on the column or elute very slowly and broadly, leading to loss in many fractions.
-
Solution: Systematically vary the ratio of the solvents in your mobile phase. For this compound synthesis, a common solvent system is Hexane:Ethyl Acetate.[1] Try a gradient elution, starting with a lower polarity (e.g., 10:1 Hexane:EtOAc) and gradually increasing the polarity (e.g., to 4:1 Hexane:EtOAc) to ensure all of the compound is eluted. Use Thin Layer Chromatography (TLC) to analyze the fractions and identify those containing your product.
-
-
Possible Cause 2: Irreversible Adsorption to Silica Gel. Highly polar compounds can sometimes interact strongly with the acidic silanol groups on the surface of silica gel, leading to irreversible adsorption.
-
Solution: Consider deactivating the silica gel by adding a small amount of a polar solvent like triethylamine (e.g., 0.1-1%) to the mobile phase. This can help to reduce strong interactions and improve recovery. Alternatively, using a different stationary phase, such as alumina or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography), could be beneficial.
-
-
Possible Cause 3: Degradation on the Column. If the purification process is lengthy or exposed to harsh conditions, the compound may degrade on the column.
-
Solution: Expedite the chromatography process. Ensure that the solvents used are of high purity and free of peroxides or other reactive impurities. Running the column under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidative degradation.
-
-
Issue 2: Co-elution of impurities with this compound.
-
Q: My purified this compound sample shows persistent impurities in the HPLC and NMR analysis, even after multiple chromatography steps. How can I improve the separation?
-
A:
-
Possible Cause 1: Insufficient Resolution of the Chromatographic Method. The chosen stationary and mobile phases may not be providing adequate separation between this compound and the impurities.
-
Solution 1: Optimize the Chromatography System. If using normal-phase chromatography on silica gel, try a shallower solvent gradient to improve the separation between closely eluting compounds. Alternatively, switch to a different chromatographic technique. High-Speed Countercurrent Chromatography (HSCCC) is an effective method for separating compounds with similar polarities without a solid support, which can prevent irreversible adsorption and improve recovery.[9][10]
-
Solution 2: Employ Orthogonal Purification Methods. Use a purification technique that separates compounds based on different principles. For example, if you have been using normal-phase chromatography (which separates based on polarity), follow it with a size-exclusion chromatography (gel filtration) step, which separates based on molecular size.[11]
-
-
Possible Cause 2: The impurity is a stereoisomer. If the synthesis is not stereospecific, you may have diastereomers or enantiomers that are difficult to separate.
-
Solution: Use a chiral chromatography column (chiral HPLC) for analytical or preparative separation of stereoisomers. The literature on the synthesis of Kurasoins A and B mentions the use of a scalemic stationary phase for HPLC to separate antipodes.[1]
-
-
Experimental Protocols
Protocol 1: Column Chromatography Purification of Synthetic this compound
This protocol is based on the purification steps described in the total synthesis of this compound.[1]
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude product.
-
Prepare a slurry of silica gel (particle size 0.040-0.063 mm) in the initial, low-polarity mobile phase (e.g., Hexane:Ethyl Acetate = 10:1).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude this compound product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with the low-polarity mobile phase (e.g., Hexane:EtOAc = 10:1).
-
Collect fractions of a consistent volume.
-
Monitor the elution of compounds using TLC, staining the plates with a suitable visualizing agent (e.g., potassium permanganate or UV light).
-
Gradually increase the polarity of the mobile phase (e.g., to Hexane:EtOAc = 5:1, then 4:1) to elute compounds with higher polarity, including this compound.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Pool the fractions containing pure this compound.
-
Evaporate the solvent under reduced pressure to obtain the purified compound.
-
Protocol 2: Purity Assessment by HPLC
-
Instrument and Column:
-
Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
A reverse-phase C18 column is a common choice for the analysis of moderately polar organic compounds.
-
-
Mobile Phase:
-
Prepare a mobile phase of HPLC-grade solvents, typically a mixture of water and an organic solvent like acetonitrile or methanol.
-
Filter and degas the mobile phase before use.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the purified this compound and dissolve it in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Set the flow rate (e.g., 1 mL/min) and the UV detection wavelength (e.g., 280 nm, based on the chromophores in this compound).
-
Inject a small volume of the sample (e.g., 10 µL) onto the column.
-
Run the analysis using either an isocratic (constant mobile phase composition) or gradient (changing mobile phase composition) elution method. A gradient is often better for separating a wider range of impurities.
-
The purity is determined by the relative area of the this compound peak compared to the total area of all peaks in the chromatogram.
-
Data Presentation
Table 1: Illustrative Purification Summary for this compound
| Purification Step | Starting Material (mg) | Product Recovered (mg) | Step Yield (%) | Purity (%) |
| Crude Product | 1000 | 1000 | 100 | 45 |
| Column Chromatography 1 | 1000 | 450 | 45 | 85 |
| Recrystallization | 450 | 315 | 70 | 95 |
| Column Chromatography 2 | 315 | 252 | 80 | >98 |
Table 2: Solvent Systems for this compound Purification[1]
| Chromatographic Step | Stationary Phase | Mobile Phase (Hexane:Ethyl Acetate) |
| Purification of Intermediate 4 | Silica Gel | 5:1 |
| Purification of Intermediate 5 | Silica Gel | 4:1 |
| Purification of Intermediate 6 | Silica Gel | 10:1 |
| Purification of Intermediate 11 | Silica Gel | 5:1 |
Visualizations
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Kurasoins A and B, new protein farnesyltransferase inhibitors produced by Paecilomyces sp. FO-3684. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kurasoins A and B, new protein farnesyltransferase inhibitors produced by Paecilomyces sp. FO-3684. II. Structure elucidation and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Preparative isolation and purification of B-type fumonisins by using macroporous resin column and high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. goldbio.com [goldbio.com]
Validation & Comparative
Kurasoin B vs. Kurasoin A: A Comparative Analysis of PFTase Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the protein farnesyltransferase (PFTase) inhibitory activities of Kurasoin B and Kurasoin A. The information is supported by experimental data and includes a comparative analysis with other known PFTase inhibitors.
Introduction to Kurasoins and PFTase Inhibition
Kurasoins A and B are natural products isolated from the fermentation broth of Paecilomyces sp. FO-3684 that have been identified as inhibitors of protein farnesyltransferase (PFTase).[1][2] PFTase is a crucial enzyme in the post-translational modification of various proteins, most notably the Ras family of small GTPases.[1] Farnesylation, the attachment of a farnesyl group to a cysteine residue at the C-terminus of target proteins, is essential for their proper localization to the cell membrane and subsequent activation of downstream signaling pathways.[3] Dysregulation of the Ras signaling pathway is a hallmark of many cancers, making PFTase a compelling target for anti-cancer drug development.[4]
Kurasoins A and B share a common 3-hydroxy-1-phenyl-2-butanone moiety, with Kurasoin A possessing a p-hydroxyphenyl group and this compound an indolyl group at the C-4 position.[5] Both compounds have been determined to have a (3S) absolute configuration, a stereochemical feature identified as important for their inhibitory activity.[1]
Comparative PFTase Inhibitory Activity
The inhibitory potency of Kurasoin A and this compound against PFTase has been evaluated and is presented below in comparison with other well-established PFTase inhibitors.
| Compound | PFTase IC₅₀ | Source(s) |
| Kurasoin A | 59.0 µM | [1] |
| This compound | 58.7 µM - 65 µM | [1] |
| Lonafarnib | 1.9 nM | [2][5] |
| Tipifarnib | 0.6 nM - 0.86 nM | [6][7] |
| FTI-277 | 0.5 nM (500 pM) | [8][9] |
As the data indicates, Kurasoin A and this compound exhibit comparable micromolar inhibitory activity against PFTase. In contrast, synthetic inhibitors such as Lonafarnib, Tipifarnib, and FTI-277, which have undergone clinical investigation, demonstrate significantly greater potency in the nanomolar and sub-nanomolar range.
Experimental Protocols
While the precise experimental details for the Kurasoin studies are not extensively published, a representative protocol for determining PFTase inhibitory activity using a fluorescence-based assay is described below. This method is analogous to those employed in commercially available PFTase inhibitor screening kits.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against protein farnesyltransferase.
Principle: The assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a fluorescently labeled peptide substrate (e.g., dansyl-labeled peptide). The enzymatic reaction results in a change in the fluorescence properties of the substrate upon farnesylation. The inhibition of PFTase by a test compound is quantified by measuring the decrease in the fluorescence signal.
Materials:
-
Purified recombinant human PFTase
-
Farnesyl pyrophosphate (FPP)
-
Dansyl-labeled peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM ZnCl₂, 20 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
Test compounds (Kurasoin A, this compound, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PFTase enzyme, and the dansyl-labeled peptide substrate in each well of the microplate.
-
Add varying concentrations of the test compounds or control vehicle to the wells.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitors to interact with the enzyme.
-
Initiate the enzymatic reaction by adding FPP to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by placing the plate on ice).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the dansyl fluorophore.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Ras Signaling Pathway
Caption: Overview of the Ras signaling pathway and the inhibitory action of Kurasoins on PFTase.
Experimental Workflow for PFTase Inhibition Assay
References
- 1. cusabio.com [cusabio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RAS signaling pathways, mutations and their role in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Do We Mean By "RAS Pathway"? | Frederick National Laboratory [frederick.cancer.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
Kurasoin B: A Comparative Guide to its Validation as a Selective Farnesyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Kurasoin B with other known farnesyltransferase (FTase) inhibitors. The following sections detail its inhibitory potency, selectivity, and the experimental protocols required for its validation, supported by quantitative data and visual diagrams to elucidate key pathways and workflows.
Introduction to Farnesyltransferase Inhibition
Farnesyltransferase (FTase) is a crucial enzyme in the post-translational modification of a variety of cellular proteins, most notably the Ras superfamily of small GTPases. FTase catalyzes the attachment of a farnesyl pyrophosphate group to a cysteine residue within a C-terminal "CAAX box" motif of the target protein. This farnesylation is essential for the proper subcellular localization and function of these proteins, including their role in signal transduction pathways that regulate cell growth, differentiation, and survival. Dysregulation of these pathways, often due to mutations in genes like RAS, is a hallmark of many cancers, making FTase a compelling target for therapeutic intervention.
This compound, a natural product isolated from Paecilomyces sp. FO-3684, has been identified as an inhibitor of protein farnesyltransferase.[1][2] This guide serves to validate its potential as a selective FTase inhibitor by comparing its in vitro activity with that of other well-characterized FTase inhibitors.
Comparative Analysis of FTase Inhibitors
The inhibitory potential of this compound against FTase is compared with several other known inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Inhibitor | FTase IC50 | GGTase-I IC50 | Selectivity (FTase vs. GGTase-I) |
| This compound | 58.7 µM | Data not available | Not determined |
| Tipifarnib | 0.86 nM[3] | Variable effects reported | Selective for FTase |
| Lonafarnib | 1.9 nM[4] | > 50 µM[4] | > 26,000-fold |
| FTI-2153 | 1.4 nM[5][6] | > 5.6 µM | > 3,000-fold |
Note: A lower IC50 value indicates a higher potency. Selectivity is a critical parameter for a targeted inhibitor, as off-target effects can lead to toxicity. Geranylgeranyltransferase I (GGTase-I) is a closely related enzyme that often serves as a counterscreen to determine selectivity. While potent FTase inhibitors like Lonafarnib and FTI-2153 demonstrate high selectivity over GGTase-I, the selectivity profile of this compound has not been reported in the available literature.
Signaling Pathway of FTase and its Inhibition
The diagram below illustrates the role of FTase in the Ras signaling pathway and the mechanism of action of FTase inhibitors.
Experimental Protocols
The following are detailed methodologies for the key experiments required to validate this compound as a selective FTase inhibitor.
This assay determines the in vitro potency of this compound against farnesyltransferase.
a. Principle: The assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate. The farnesylation of the dansyl-peptide results in an increase in fluorescence, which is monitored over time. The presence of an FTase inhibitor will decrease the rate of this fluorescence increase.
b. Materials:
-
Human recombinant FTase
-
Farnesyl pyrophosphate (FPP)
-
Dansyl-GCVLS (FTase-specific peptide substrate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 µM ZnCl₂, 5 mM MgCl₂, 5 mM DTT
-
This compound and other test compounds
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 485 nm)
c. Procedure:
-
Prepare serial dilutions of this compound and other inhibitors in DMSO.
-
In a 96-well plate, add 2 µL of each inhibitor dilution. For the control (no inhibitor) and blank (no enzyme) wells, add 2 µL of DMSO.
-
Add 48 µL of a master mix containing assay buffer, FTase, and FPP to each well (excluding the blank). For the blank wells, add the master mix without the FTase enzyme.
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitors to interact with the enzyme.
-
Initiate the reaction by adding 50 µL of the Dansyl-GCVLS substrate to all wells.
-
Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes at 37°C.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
This assay is crucial for determining the selectivity of this compound.
a. Principle: Similar to the FTase assay, this method measures the transfer of a geranylgeranyl group from geranylgeranyl pyrophosphate (GGPP) to a specific dansylated peptide substrate.[7] An increase in fluorescence indicates enzyme activity, which will be reduced in the presence of an inhibitor.
b. Materials:
-
Human recombinant GGTase-I
-
Geranylgeranyl pyrophosphate (GGPP)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 µM ZnCl₂, 5 mM DTT
-
This compound and other test compounds
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)[4]
c. Procedure:
-
Follow the same serial dilution and plate setup as described for the FTase inhibition assay.
-
Prepare a master mix containing assay buffer, GGTase-I, and GGPP. Add 48 µL of this mix to the appropriate wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Start the reaction by adding 50 µL of the Dansyl-GCVLL substrate.
-
Monitor the increase in fluorescence over time.
-
Calculate the IC50 value as described for the FTase assay.
Experimental Workflow for Validation
The logical flow for validating a selective FTase inhibitor is depicted below.
Conclusion
This compound demonstrates inhibitory activity against farnesyltransferase with an IC50 value of 58.7 µM. When compared to other well-established FTase inhibitors such as Tipifarnib and Lonafarnib, this compound exhibits significantly lower potency. A critical aspect of validating a novel FTase inhibitor is the determination of its selectivity against the closely related enzyme GGTase-I. To date, the inhibitory activity of this compound against GGTase-I has not been reported in the scientific literature. Therefore, while this compound is confirmed as an FTase inhibitor, its utility as a selective inhibitor remains to be experimentally validated. The protocols outlined in this guide provide a clear path for researchers to determine the selectivity and further characterize the therapeutic potential of this compound.
References
- 1. Kurasoins A and B, new protein farnesyltransferase inhibitors produced by Paecilomyces sp. FO-3684. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of a fluorescent analogue of geranylgeranyl pyrophosphate and its use in a high-throughput fluorometric assay for Rab geranylgeranyltransferase | Springer Nature Experiments [experiments.springernature.com]
- 4. GGTase Substrate, Fluorogenic | 345845 [merckmillipore.com]
- 5. Structure of mammalian protein geranylgeranyltransferase type-I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Prenyltransferases and Their Inhibitors: Structural and Functional Characterization | MDPI [mdpi.com]
- 7. A fluorescence assay for geranylgeranyl transferase type I - PubMed [pubmed.ncbi.nlm.nih.gov]
Kurasoin B: A Comparative Analysis of Prenyltransferase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Kurasoin B, a known protein farnesyltransferase (FTase) inhibitor, and its potential cross-reactivity with other key prenyltransferases: geranylgeranyltransferase-I (GGTase-I) and Rab geranylgeranyltransferase (RabGGTase). As direct experimental data on this compound's activity against GGTase-I and RabGGTase is limited in publicly available literature, this guide offers a comparative framework using data from well-characterized prenyltransferase inhibitors. This allows for an objective assessment of this compound's potential specificity profile and its utility as a research tool or therapeutic lead.
Introduction to Protein Prenylation and its Inhibition
Protein prenylation is a critical post-translational modification where a farnesyl (15-carbon) or a geranylgeranyl (20-carbon) isoprenoid lipid is attached to a cysteine residue within a C-terminal "CaaX" motif of a target protein. This process is catalyzed by three key enzymes:
-
Farnesyltransferase (FTase)
-
Geranylgeranyltransferase-I (GGTase-I)
-
Rab Geranylgeranyltransferase (RabGGTase)
Prenylation is essential for the proper membrane localization and function of numerous proteins involved in vital cellular signaling pathways, including those regulated by the Ras, Rho, and Rab superfamilies of small GTPases. Dysregulation of these pathways is implicated in various diseases, most notably cancer. Consequently, inhibitors of prenyltransferases have been actively pursued as potential therapeutic agents.
This compound, isolated from a fermentation broth of Paecilomyces sp. FO-3684, has been identified as an inhibitor of FTase with a reported IC50 value of 58.7 μM.[1] Understanding the selectivity of this compound is crucial for its development as a specific molecular probe or drug candidate. High selectivity for FTase over GGTase-I and RabGGTase would be desirable to minimize off-target effects.
Comparative Inhibitory Activity of Prenyltransferase Inhibitors
To contextualize the potential cross-reactivity of this compound, the following table summarizes the IC50 values of several well-characterized prenyltransferase inhibitors against FTase, GGTase-I, and RabGGTase. This data provides a benchmark for evaluating the expected selectivity of novel inhibitors like this compound.
| Inhibitor | Target Prenyltransferase | IC50 (nM) | Reference |
| This compound | FTase | 58,700 | [1] |
| GGTase-I | Not Reported | ||
| RabGGTase | Not Reported | ||
| Tipifarnib (R115777) | FTase | 7.9 | [2] |
| GGTase-I | >50,000 | [2] | |
| RabGGTase | Not Reported | ||
| Lonafarnib (SCH66336) | FTase | 1.9 | [2] |
| GGTase-I | >10,000 | [2] | |
| RabGGTase | Not Reported | ||
| FTI-277 | FTase | 50 | [2] |
| GGTase-I | 10,000 | [2] | |
| RabGGTase | Not Reported | ||
| GGTI-298 | FTase | 15,000 | [2] |
| GGTase-I | 150 | [2] | |
| RabGGTase | Not Reported | ||
| P61-A6 | FTase | >100,000 | [3] |
| GGTase-I | 2,000 | [3] | |
| RabGGTase | 5,000 | [3] |
Experimental Protocols for Assessing Prenyltransferase Activity
The following are detailed methodologies for in vitro assays commonly used to determine the inhibitory activity of compounds against FTase, GGTase-I, and RabGGTase. These protocols can be adapted to evaluate the cross-reactivity of this compound.
In Vitro Farnesyltransferase (FTase) Activity Assay (Scintillation-Based)
This assay measures the incorporation of radiolabeled farnesyl pyrophosphate ([³H]FPP) into a protein substrate.
Materials:
-
Purified recombinant human FTase
-
[¹H]Farnesyl pyrophosphate ([¹H]FPP)
-
Protein substrate (e.g., H-Ras or a peptide with a CaaX motif like Dansyl-GCVLS)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 10 µM ZnCl₂
-
This compound or other test inhibitors dissolved in DMSO
-
96-well filter plates (e.g., Millipore MultiScreenHTS-FB)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, protein substrate (e.g., 1 µM H-Ras), and [¹H]FPP (e.g., 0.5 µM).
-
Add this compound or other inhibitors at various concentrations to the wells of the 96-well plate. Include a DMSO control (vehicle).
-
Initiate the reaction by adding purified FTase (e.g., 50 nM) to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of 1 M HCl in ethanol.
-
Transfer the reaction mixture to the filter plate.
-
Wash the wells three times with 100% ethanol to remove unincorporated [¹H]FPP.
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in a microplate scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
In Vitro Geranylgeranyltransferase-I (GGTase-I) Activity Assay (Fluorescence-Based)
This assay utilizes a fluorescently labeled peptide substrate and measures the change in fluorescence upon prenylation.[4]
Materials:
-
Purified recombinant human GGTase-I
-
Geranylgeranyl pyrophosphate (GGPP)
-
Fluorescent peptide substrate (e.g., Dansyl-GCVLL)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 20 mM MgCl₂, 10 mM DTT
-
This compound or other test inhibitors dissolved in DMSO
-
Black 96-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture in the wells of the microplate containing assay buffer, Dansyl-GCVLL (e.g., 1 µM), and GGPP (e.g., 5 µM).
-
Add this compound or other inhibitors at various concentrations. Include a DMSO control.
-
Initiate the reaction by adding purified GGTase-I (e.g., 100 nM).
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Monitor the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) with excitation at ~340 nm and emission at ~500 nm.
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence curve).
-
Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.
In Vitro Rab Geranylgeranyltransferase (RabGGTase) Activity Assay
This assay is more complex as it requires the Rab escort protein (REP).
Materials:
-
Purified recombinant human RabGGTase (α and β subunits)
-
Purified recombinant Rab escort protein (REP-1)
-
Rab protein substrate (e.g., Rab7)
-
[³H]Geranylgeranyl pyrophosphate ([³H]GGPP)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT
-
This compound or other test inhibitors dissolved in DMSO
-
SDS-PAGE equipment and consumables
-
Phosphorimager or autoradiography film
Procedure:
-
Pre-form a complex of REP-1 and Rab7 by incubating them together on ice for 15 minutes.
-
Prepare the reaction mixture containing assay buffer and [³H]GGPP (e.g., 1 µM).
-
Add the REP-1:Rab7 complex to the reaction mixture.
-
Add this compound or other inhibitors at various concentrations. Include a DMSO control.
-
Initiate the reaction by adding RabGGTase (e.g., 100 nM).
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled Rab7.
-
Quantify the band intensity to determine the level of inhibition and calculate the IC50 value.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by prenyltransferases and a general workflow for assessing inhibitor cross-reactivity.
Caption: General workflow for assessing the cross-reactivity of this compound.
References
- 1. What Do We Mean By "RAS Pathway"? | Frederick National Laboratory [frederick.cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of Protein Geranylgeranyltransferase I and Rab Geranylgeranyltransferase Identified from a Library of Allenoate-derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of GGTase-I substrate requirements. Part 1. Synthesis & biochemical evaluation of novel aryl-modified geranylgeranyl diphosphate analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic and Natural Kurasoin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of synthetic and natural Kurasoin B, a known inhibitor of protein farnesyltransferase (PFTase). This compound, initially isolated from the fermentation broth of Paecilomyces sp. FO-3684, has garnered interest for its potential as a lead compound in cancer drug discovery due to its ability to inhibit Ras protein farnesylation.[1][2] This document summarizes the key characteristics of both synthetically derived and naturally occurring this compound, presenting available data on their physical and biological properties.
Data Presentation: Physicochemical and Biological Properties
Based on available literature, synthetic (+)-Kurasoin B has been demonstrated to be identical to its natural counterpart in all analyzed aspects, including chromatographic behavior, spectroscopic data, and optical rotation.[1] The biological activity, specifically the inhibition of PFTase, is also comparable.
| Property | Natural (+)-Kurasoin B | Synthetic (+)-Kurasoin B | Reference |
| Molecular Formula | C₁₈H₁₇NO₂ | C₁₈H₁₇NO₂ | [3] |
| Molecular Weight | 279.33 g/mol | 279.33 g/mol | [3] |
| Absolute Configuration | (3S) | (3S) | [1] |
| Optical Rotation | [α]D²² +22° (c=0.1, chloroform) | [α]D²² +31° (c=0.33, chloroform) | [1] |
| PFTase IC₅₀ | 58.7 µM[4], 59.0 µM[1] | 65 µM | [1] |
| Spectroscopic Data | Identical to synthetic | ¹H NMR, ¹³C NMR, IR, HRMS, UV identical to natural | [1] |
| Chromatography | Identical to synthetic (TLC, HPLC) | Identical to natural (TLC, HPLC) | [1] |
Experimental Protocols
Total Synthesis of (+)-Kurasoin B
A key asymmetric synthesis to obtain (+)-Kurasoin B was achieved in four steps starting from phenylacetaldehyde. The methodology establishes the (3S) absolute configuration of the natural product.[1]
Experimental Workflow for the Synthesis of (+)-Kurasoin B
Protein Farnesyltransferase (PFTase) Inhibition Assay
The inhibitory activity of this compound on PFTase is a critical measure of its biological function. The IC₅₀ value is determined by measuring the inhibition of the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a Ras protein substrate.
PFTase Inhibition Assay Workflow
Signaling Pathway Context
This compound's mechanism of action is the inhibition of PFTase, a key enzyme in the post-translational modification of Ras proteins. Farnesylation is essential for the proper localization and function of Ras. By inhibiting this process, this compound can disrupt the signaling cascade that is often hyperactivated in various cancers.[1][2]
Targeted Signaling Pathway
Conclusion
The available scientific evidence strongly indicates that synthetically produced (+)-Kurasoin B is chemically and biologically equivalent to the natural product.[1] The total synthesis not only confirms the structure and absolute stereochemistry of the natural compound but also provides a scalable and reliable source for further research and development.[1][5] For drug development professionals, the synthetic route offers significant advantages, including the potential for analog synthesis to explore structure-activity relationships and optimize the pharmacological properties of this promising PFTase inhibitor.[2] Future comparative studies could focus on detailed impurity profiling and long-term stability, which may differ based on the source, although such data is not currently available in the public domain.
References
Kurasoin B: A Comparative Analysis of a Farnesyltransferase Inhibitor in Cancer Cell Models
For Immediate Release
This guide provides a comparative analysis of Kurasoin B, a naturally derived farnesyltransferase inhibitor, and its efficacy in various cancer cell models. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its mechanism of action, comparative potency, and the experimental protocols used for its evaluation.
Introduction to this compound and Farnesyltransferase Inhibition
This compound is a metabolite produced by the fungus Paecilomyces sp. FO-3684 and has been identified as an inhibitor of protein farnesyltransferase (PFTase). PFTase is a critical enzyme in the post-translational modification of several proteins, most notably the Ras family of small GTPases. The farnesylation of Ras proteins is essential for their localization to the plasma membrane and subsequent activation of downstream signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of the Ras signaling cascade is a hallmark of many human cancers, making PFTase an attractive target for anticancer drug development. This compound exerts its potential anticancer effects by inhibiting this key enzymatic step.
Mechanism of Action: Targeting the Ras Signaling Pathway
This compound, as a farnesyltransferase inhibitor, directly interferes with the Ras signaling pathway. By preventing the farnesylation of Ras proteins, this compound inhibits their ability to anchor to the cell membrane, thereby blocking the transduction of growth signals. The Ras pathway, upon activation by upstream signals such as growth factors, triggers a cascade of phosphorylation events, primarily through the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which ultimately leads to the transcription of genes involved in cell proliferation and survival. The inhibitory action of this compound on farnesyltransferase is designed to halt this cascade at a very early stage.
Caption: The inhibitory action of this compound on the Ras signaling pathway.
Comparative Efficacy of Farnesyltransferase Inhibitors
While specific data on the cytotoxic or anti-proliferative IC50 values of this compound in various cancer cell lines are not extensively documented in publicly available literature, its inhibitory activity against the farnesyltransferase enzyme has been reported. For a comprehensive comparison, this guide includes data for two well-characterized farnesyltransferase inhibitors, Lonafarnib and Tipifarnib , which have undergone extensive preclinical and clinical evaluation.
| Compound | Target | IC50 (Enzymatic) | Cancer Cell Line | IC50 (Cellular) |
| This compound | Protein Farnesyltransferase | 58.7 µM | Data not available | Data not available |
| Lonafarnib | Protein Farnesyltransferase | 1.9 nM (H-Ras) | SMMC-7721 (Hepatocellular Carcinoma) | 20.29 µM |
| 5.2 nM (K-Ras) | QGY-7703 (Hepatocellular Carcinoma) | 20.35 µM | ||
| Tipifarnib | Protein Farnesyltransferase | 0.6 nM | Jurkat (T-cell Leukemia) | <100 nM |
| 7.9 nM (K-RasB peptide) | RPMI-8402 (T-cell Leukemia) | <100 nM | ||
| SU-DHL-1 (Anaplastic Large Cell Lymphoma) | <100 nM |
Note: The IC50 values for Lonafarnib and Tipifarnib are presented to provide a benchmark for the potency of farnesyltransferase inhibitors in cellular contexts. The lack of cellular IC50 data for this compound highlights a gap in the current research and an opportunity for further investigation.
Experimental Protocols
The evaluation of the anti-proliferative and cytotoxic effects of compounds like this compound is typically conducted using a variety of in vitro assays. The following is a generalized protocol for the widely used MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
1. Cell Plating:
- Cancer cell lines are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
2. Compound Treatment:
- A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to achieve a range of final concentrations.
- The culture medium is removed from the wells and replaced with medium containing the different concentrations of the test compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration as the treated wells.
3. Incubation:
- The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
4. MTT Addition and Incubation:
- Following the treatment period, a sterile MTT solution (e.g., 5 mg/mL in PBS) is added to each well.
- The plates are incubated for an additional 2-4 hours to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells to form insoluble formazan crystals.
5. Solubilization of Formazan:
- The medium containing MTT is carefully removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals, resulting in a purple solution.
6. Absorbance Measurement:
- The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
7. Data Analysis:
- The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
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Caption: A typical workflow for an MTT cell viability assay.
Conclusion and Future Directions
This compound has been identified as a promising natural inhibitor of farnesyltransferase, a key enzyme in the cancer-promoting Ras signaling pathway. While its direct enzymatic inhibitory activity has been quantified, a critical need exists for further research to determine its efficacy in various cancer cell models. The generation of cellular IC50 data for this compound across a panel of cancer cell lines would enable a more direct and meaningful comparison with other farnesyltransferase inhibitors like Lonafarnib and Tipifarnib. Such studies are essential to fully elucidate the therapeutic potential of this compound as an anticancer agent. Future investigations should also focus on its specificity, off-target effects, and in vivo efficacy in preclinical animal models.
A Comparative Analysis of the Cytotoxic Effects of Farnesyltransferase Inhibitors: Kurasoin B in Context
A detailed guide for researchers, scientists, and drug development professionals on the cytotoxic properties of farnesyltransferase inhibitors (FTIs), with a focus on the less-characterized compound Kurasoin B in relation to established FTIs such as Tipifarnib and Lonafarnib.
This guide provides a comparative overview of the cytotoxic effects of this compound and other prominent farnesyltransferase inhibitors (FTIs). While this compound has been identified as a potent inhibitor of the farnesyltransferase enzyme, publically available data on its cytotoxic activity against cancer cell lines is limited. This guide, therefore, presents a framework for such a comparative study, detailing the necessary experimental protocols and providing available data for other well-researched FTIs to serve as a benchmark.
Introduction to Farnesyltransferase Inhibitors (FTIs)
Farnesyltransferase inhibitors are a class of targeted anticancer agents that block the activity of farnesyltransferase, an enzyme crucial for the post-translational modification of several proteins involved in cell signaling and proliferation.[1] The primary target of FTIs is the Ras family of small GTPases, which are frequently mutated and constitutively active in many human cancers.[2] By inhibiting the farnesylation of Ras, FTIs prevent its localization to the plasma membrane, thereby disrupting downstream signaling pathways, such as the Ras-Raf-MEK-ERK cascade, that are critical for tumor cell growth and survival.[2][3]
This compound, a natural product isolated from Paecilomyces sp. FO-3684, has been identified as a protein farnesyltransferase inhibitor with an in vitro IC50 value of 58.7 μM against the enzyme. However, its cytotoxic effects on various cancer cell lines have not been extensively documented in publicly accessible literature. This guide aims to place this compound in the context of other well-characterized FTIs, for which a wealth of preclinical and clinical data exists.
Data Presentation: Comparative Cytotoxicity of FTIs
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for selected FTIs against various cancer cell lines. This data is essential for comparing the cytotoxic potency of these compounds.
| Farnesyltransferase Inhibitor | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | Data Not Available | - | Data Not Available | - |
| Tipifarnib (R115777) | Jurkat | T-cell leukemia | ~0.1 | [4] |
| Molt3 | T-cell leukemia | <0.1 | [4] | |
| H9 | T-cell lymphoma | ~0.1 | [4] | |
| DoHH2 | B-cell lymphoma | ~0.1 | [4] | |
| RL | B-cell lymphoma | ~0.1 | [4] | |
| MCF-7 | Breast Adenocarcinoma | 10.8 | ||
| Lonafarnib (SCH66336) | MCF-7 | Breast Adenocarcinoma | 10.8 | |
| SV-80 | Normal Fibroblasts | 14.0 | ||
| Lung Adenocarcinoma (KRAS WT) | Lung Cancer | Varies | ||
| Lung Adenocarcinoma (KRAS-G12C) | Lung Cancer | Varies |
Note: The IC50 values can vary depending on the experimental conditions, such as cell density and incubation time. It is crucial to consult the original publications for detailed experimental parameters. The lack of data for this compound highlights a significant gap in the understanding of its potential as a cytotoxic agent.
Experimental Protocols
To ensure reproducibility and enable accurate comparison of cytotoxic effects, standardized experimental protocols are essential. The following section details a general methodology for determining the IC50 values of FTIs using a colorimetric cell viability assay.
In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is a widely used method to assess cell viability and proliferation. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Farnesyltransferase inhibitors (this compound, Tipifarnib, Lonafarnib, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline - PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell concentration using a hemocytometer.
-
Seed the cells into 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions of the FTIs in complete medium. A typical concentration range for initial screening could be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the drugs, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the different concentrations of the FTIs to the respective wells.
-
Incubate the plates for a specified period, typically 48 or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the Ras-Raf-MEK-ERK signaling pathway, a key target of farnesyltransferase inhibitors. Inhibition of farnesyltransferase prevents the membrane localization of Ras, thereby blocking the downstream signaling cascade that promotes cell proliferation and survival.
Caption: Farnesyltransferase inhibitors block the Ras-Raf-MEK-ERK signaling pathway.
Experimental Workflow Diagram
The following diagram outlines the key steps involved in a typical in vitro experiment to determine the cytotoxic effects of farnesyltransferase inhibitors.
Caption: Workflow for determining the IC50 of FTIs using the MTT assay.
Conclusion
This guide provides a comprehensive framework for comparing the cytotoxic effects of this compound and other farnesyltransferase inhibitors. While there is a clear need for further research to determine the cytotoxic profile of this compound against a panel of cancer cell lines, the methodologies and comparative data presented here offer a valuable resource for researchers in the field of cancer drug discovery. The provided experimental protocols and diagrams are intended to facilitate standardized and reproducible studies, which are crucial for the accurate evaluation of novel therapeutic agents like this compound. Future studies should aim to generate the missing cytotoxicity data for this compound to fully assess its potential as an anticancer compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Kurasoins A and B, new protein farnesyltransferase inhibitors produced by Paecilomyces sp. FO-3684. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Uracil as a Zn-Binding Bioisostere of the Allergic Benzenesulfonamide in the Design of Quinoline–Uracil Hybrids as Anticancer Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Validation of Kurasoin B's Effect on Downstream Ras Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Kurasoin B's performance in modulating the Ras signaling pathway against other alternative inhibitory strategies. It includes supporting experimental data, detailed methodologies for key validation assays, and visualizations to clarify complex molecular interactions and workflows.
Introduction to Ras Signaling and this compound
The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are critical molecular switches that regulate a multitude of cellular processes, including proliferation, differentiation, and survival.[1][2] They cycle between an inactive GDP-bound state and an active GTP-bound state.[3] This cycle is tightly regulated by guanine nucleotide exchange factors (GEFs), which promote GTP binding and activation, and GTPase-activating proteins (GAPs), which accelerate GTP hydrolysis and inactivation.[2][3]
Oncogenic mutations in Ras genes, found in approximately 30% of all human cancers, lock the protein in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling through pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades.[1][3] For Ras proteins to function, they must undergo post-translational modifications that enable their localization to the inner surface of the plasma membrane.[4] A key initial step in this process is farnesylation, the attachment of a farnesyl pyrophosphate group to a cysteine residue near the C-terminus, catalyzed by the enzyme protein farnesyltransferase (PFTase).[5]
This compound is a natural product isolated from the fungus Paecilomyces sp. FO-3684 that has been identified as an inhibitor of PFTase.[5][6] By blocking farnesylation, this compound prevents Ras from anchoring to the plasma membrane, thereby abrogating its ability to activate downstream effector pathways. This guide details the experimental validation of this mechanism and compares this compound to other Ras pathway inhibitors.
This compound: Mechanism of Action
The primary mechanism of action for this compound is the competitive inhibition of protein farnesyltransferase. This prevents the necessary lipidation of Ras proteins, trapping them in the cytoplasm and effectively blocking their signaling capacity.
Experimental Validation of this compound's Effect
Validating the inhibitory effect of this compound on the Ras pathway involves a multi-step approach, from direct enzyme inhibition assays to cell-based functional assays.
In Vitro Protein Farnesyltransferase (PFTase) Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of PFTase.
Experimental Protocol:
-
Reagents: Recombinant human PFTase, farnesyl pyrophosphate (FPP), a fluorescently-labeled Ras peptide substrate (e.g., dansyl-GCVLS), this compound, and assay buffer.
-
Procedure:
-
PFTase is pre-incubated with varying concentrations of this compound in the assay buffer for 15 minutes at room temperature.
-
The reaction is initiated by adding the Ras peptide substrate and FPP.
-
The reaction is allowed to proceed for 30-60 minutes at 37°C.
-
The reaction is stopped, and the farnesylated (hydrophobic) peptide is separated from the unreacted (hydrophilic) peptide, often using streptavidin-coated plates if the peptide is biotinylated.
-
The extent of farnesylation is quantified by measuring the fluorescence of the product.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of PFTase activity (IC50) is calculated by plotting the percent inhibition against the log concentration of the compound.
Ras Activation Pulldown Assay
This experiment determines if inhibiting PFTase with this compound leads to a decrease in the amount of active, GTP-bound Ras in cells.
Experimental Protocol:
-
Cell Culture and Treatment: Culture cells with a known Ras mutation (e.g., KRAS G12V) and treat with this compound or a vehicle control for 24-48 hours.
-
Cell Lysis: Lyse the cells in a buffer containing protease inhibitors.
-
Pulldown: Incubate the cell lysates with agarose beads conjugated to the Ras-binding domain (RBD) of an effector protein like Raf1.[7] The RBD specifically binds to the active, GTP-bound form of Ras.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Western Blotting: Elute the bound proteins from the beads and separate them using SDS-PAGE. Transfer the proteins to a membrane and probe with a pan-Ras antibody to detect the amount of active Ras. Also, run a sample of the total cell lysate to determine the total Ras protein level as a loading control.
-
Data Analysis: Quantify the band intensity of the pulled-down Ras and normalize it to the total Ras in the lysate. Compare the levels of active Ras in this compound-treated cells versus control cells.
Western Blot for Downstream Pathway Markers
This assay assesses whether the reduction in active Ras translates to decreased signaling through the downstream MAPK pathway.
Experimental Protocol:
-
Cell Treatment and Lysis: Treat Ras-mutant cells with this compound as described above and prepare cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Antibody Probing: Probe the membrane with primary antibodies specific for the phosphorylated (active) forms of MEK (p-MEK) and ERK (p-ERK). Subsequently, strip the membrane and re-probe with antibodies for total MEK and total ERK to serve as loading controls.
-
Data Analysis: Quantify the band intensities for p-MEK and p-ERK and normalize them to their respective total protein levels. Compare the phosphorylation status in treated versus untreated cells.
Quantitative Data Summary
The following table summarizes the inhibitory concentration of this compound against its direct target.
| Compound | Target | IC50 Value | Reference |
| This compound | Protein Farnesyltransferase | 58.7 µM | [5] |
Comparison with Alternative Ras Pathway Inhibitors
While this compound targets an essential processing step, several other strategies have been developed to inhibit the Ras pathway, each with distinct mechanisms and targets.
| Inhibitor Class | Example(s) | Mechanism of Action | Advantages | Disadvantages |
| PFTase Inhibitors | This compound , Tipifarnib | Prevent Ras farnesylation, blocking membrane localization and subsequent signaling.[5] | Targets an early, essential step for Ras function. | K-Ras and N-Ras can be alternatively prenylated (geranylgeranylated), leading to resistance.[8][9] |
| Direct KRAS G12C Inhibitors | Sotorasib, Adagrasib | Covalently and irreversibly bind to the mutant cysteine in KRAS G12C, locking it in an inactive state.[10] | High specificity for a common oncogenic mutation; clinically validated. | Ineffective against other Ras mutations (e.g., G12D, G13D) or other Ras isoforms.[10] |
| Ras-Effector Disruptors | Kobe0065, BI-2852 | Small molecules or cyclic peptides that physically block the interaction between active Ras-GTP and its effectors (e.g., Raf).[8][11][12] | Directly inhibits the key protein-protein interaction; potentially effective against multiple Ras mutants. | Achieving high potency and good cell permeability can be challenging.[12] |
| Downstream Kinase Inhibitors | Vemurafenib (Raf), Trametinib (MEK) | Inhibit kinases in the downstream MAPK cascade, blocking signal propagation from Ras.[4] | Clinically effective, particularly in BRAF-mutant cancers; oral bioavailability. | Can lead to paradoxical pathway activation in cells with wild-type BRAF; acquired resistance is common.[13] |
| SOS1 Inhibitors | BI-1701963 | Prevent the GEF protein SOS1 from binding to and activating Ras, thus reducing the pool of active Ras-GTP.[14] | Inhibits Ras activation upstream; can be combined with other inhibitors. | May be less effective in cells where Ras is constitutively active due to mutation rather than upstream signals. |
Conclusion
This compound serves as a valuable chemical probe for studying the role of farnesylation in Ras signaling. Its mechanism of action, the inhibition of PFTase, is a well-established strategy for indirectly targeting Ras function. While this class of inhibitors has faced clinical challenges due to alternative prenylation pathways, the experimental protocols outlined here provide a clear framework for validating the on-target effects of this compound and similar compounds. Comparison with newer, more direct approaches like covalent KRAS G12C inhibitors and Ras-effector disruptors highlights the evolution of strategies to drug this once "undruggable" target. For researchers, this compound remains a relevant tool for dissecting the complexities of Ras biology and its downstream consequences.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Approaches to inhibiting oncogenic K-Ras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Inhibition of Ras for cancer treatment: the search continues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Kurasoins A and B, new protein farnesyltransferase inhibitors produced by Paecilomyces sp. FO-3684. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ras Activation Assay [cellbiolabs.com]
- 8. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras–effector interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evidence that farnesyltransferase inhibitors suppress Ras transformation by interfering with Rho activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RAS-RAF Pathway Assays [promega.sg]
- 11. Inhibition of Nonfunctional Ras - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Ras Signaling by Blocking Ras-Effector Interactions with Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Natural Products Attenuating Biosynthesis, Processing, and Activity of Ras Oncoproteins: State of the Art and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Kurasoin B's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of Kurasoin B, a known protein farnesyltransferase (PFTase) inhibitor, with other relevant alternatives. The information is supported by available experimental data and detailed methodologies for key experiments to assist researchers in evaluating its potential for further investigation.
Introduction to this compound
This compound is a natural product first isolated from the fungus Paecilomyces sp. FO-3684. Structurally, it is a derivative of 3-hydroxy-1-phenyl-2-butanone and has been identified as an inhibitor of protein farnesyltransferase (PFTase). The initial discovery and characterization of this compound reported its half-maximal inhibitory concentration (IC50) against PFTase to be 58.7 μM. PFTase is a critical enzyme in the post-translational modification of various proteins, including the Ras family of small GTPases, which are pivotal in cell signaling pathways regulating growth, differentiation, and survival. Dysregulation of the Ras signaling pathway is a hallmark of many cancers, making PFTase an attractive target for anticancer drug development.
Comparative Analysis of Biological Activity
To provide a comprehensive overview, this guide compares the biological activity of this compound with other well-characterized farnesyltransferase inhibitors: Lonafarnib, Tipifarnib, and Manumycin A. The comparison focuses on their primary inhibitory activity against PFTase and their downstream effects on cancer cells and inflammatory responses.
Protein Farnesyltransferase (PFTase) Inhibition
The primary mechanism of action for this compound and its alternatives is the inhibition of PFTase. This prevents the farnesylation of target proteins, thereby disrupting their localization to the cell membrane and subsequent activation of signaling cascades.
| Compound | PFTase IC50 | Source |
| This compound | 58.7 μM | [1] |
| Lonafarnib | 1.9 nM (H-Ras) / 5.2 nM (K-Ras-4B) | |
| Tipifarnib | 0.86 nM (lamin B peptide) / 7.9 nM (K-RasB peptide) | |
| Manumycin A | ~5 μM |
Anticancer Activity
Inhibition of PFTase is a key strategy in cancer therapy due to the reliance of many oncogenic proteins, such as Ras, on farnesylation for their function. The following table summarizes the available in vitro anticancer activity of the selected farnesyltransferase inhibitors.
| Compound | Cell Line | Cancer Type | IC50 |
| Lonafarnib | SMMC-7721 | Hepatocellular Carcinoma | 20.29 μM |
| QGY-7703 | Hepatocellular Carcinoma | 20.35 μM | |
| Tipifarnib | NCI-H2369 | Mesothelioma | 0.0162 μM |
| SIG-M5 | Acute Myeloid Leukemia | 0.0541 μM | |
| SNU-398 | Hepatocellular Carcinoma | 0.0591 μM | |
| Manumycin A | SW480 | Colorectal Cancer | 45.05 μM |
| Caco-2 | Colorectal Cancer | 43.88 μM |
Anti-inflammatory Activity
The Ras signaling pathway is also implicated in inflammatory responses. By inhibiting PFTase, farnesyltransferase inhibitors can modulate the production of pro-inflammatory mediators.
Similar to its anticancer activity, specific in vitro data for the anti-inflammatory effects of this compound are not currently available. The table below presents data for the comparator compounds.
| Compound | Assay | Key Findings |
| Lonafarnib | LPS-induced cytokine release in human PBMCs | Dose-dependent inhibition of TNF-α, IL-6, and IL-1β. |
| Tipifarnib | LPS-induced cytokine release in human PBMCs | Dose-dependent inhibition of TNF-α, IL-6, MCP-1, and IL-1β. |
| Manumycin A | TNF-α stimulated human monocytes | Downregulated the release of proinflammatory cytokines. |
Signaling Pathways and Experimental Workflows
Ras Signaling Pathway and PFTase Inhibition
The diagram below illustrates the central role of farnesyltransferase in the Ras signaling pathway and how its inhibition by compounds like this compound can block downstream signaling, leading to anticancer effects.
Figure 1. Inhibition of Ras signaling by this compound.
Experimental Workflow: Anticancer Activity (MTT Assay)
The following diagram outlines the workflow for assessing the in vitro anticancer activity of a compound using the MTT assay.
Figure 2. MTT assay workflow for cytotoxicity.
Experimental Workflow: Anti-inflammatory Activity (LPS-induced TNF-α Release)
This diagram details the workflow for evaluating the anti-inflammatory potential of a compound by measuring its effect on TNF-α secretion from LPS-stimulated macrophages.
Figure 3. Workflow for measuring TNF-α release.
Detailed Experimental Protocols
Protein Farnesyltransferase (PFTase) Inhibition Assay (Scintillation Proximity Assay)
This protocol is adapted from standard scintillation proximity assay (SPA) methods for measuring PFTase activity.
Materials:
-
Recombinant human PFTase
-
[³H]-Farnesyl pyrophosphate (FPP)
-
Biotinylated Ras peptide substrate (e.g., Biotin-GCVLS)
-
Streptavidin-coated SPA beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
96-well microplate
-
Microplate scintillation counter
Procedure:
-
Prepare the assay buffer.
-
In a 96-well plate, add the following in order:
-
Assay buffer
-
Test compound (e.g., this compound) at various concentrations or vehicle control.
-
Recombinant PFTase.
-
-
Initiate the reaction by adding a mixture of [³H]-FPP and biotinylated Ras peptide.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution containing EDTA and streptavidin-coated SPA beads.
-
Incubate the plate at room temperature for 30 minutes to allow the biotinylated peptide to bind to the SPA beads.
-
Measure the radioactivity in a microplate scintillation counter. The proximity of the [³H]-farnesyl group to the scintillant in the beads results in a detectable signal.
-
Calculate the percent inhibition of PFTase activity for each concentration of the test compound and determine the IC50 value.
In Vitro Anticancer Activity (MTT Assay)
This protocol outlines a standard procedure for determining the cytotoxicity of a compound against a cancer cell line.[2][3][4][5]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
Test compound (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[2]
-
The following day, treat the cells with various concentrations of the test compound. Include a vehicle-only control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.[2]
-
Remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]
-
Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Anti-inflammatory Activity (LPS-induced TNF-α Release in RAW 264.7 Macrophages)
This protocol provides a method to assess the anti-inflammatory effect of a compound by measuring its ability to inhibit the release of the pro-inflammatory cytokine TNF-α.[6][7][8]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
24-well tissue culture plates
-
Test compound (e.g., this compound)
-
Lipopolysaccharide (LPS) from E. coli
-
TNF-α ELISA kit
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells into a 24-well plate and allow them to adhere overnight.[8]
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Include a vehicle-only control.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include an unstimulated control group.[6]
-
Incubate the plate for 18-24 hours at 37°C in a humidified CO₂ incubator.
-
Collect the cell culture supernatants from each well.
-
Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.[8]
-
Calculate the percentage inhibition of TNF-α release for each concentration of the test compound compared to the LPS-stimulated vehicle control.
Conclusion
This compound has been identified as a moderate inhibitor of protein farnesyltransferase. While this provides a basis for its potential as an anticancer or anti-inflammatory agent, there is a notable lack of publicly available, independent experimental data to substantiate these activities. In contrast, other farnesyltransferase inhibitors such as Lonafarnib, Tipifarnib, and Manumycin A have been more extensively studied, with documented in vitro efficacy against various cancer cell lines and in modulating inflammatory responses.
For researchers and drug development professionals, this guide highlights the need for further independent verification of this compound's biological activities. The provided experimental protocols offer a framework for conducting such investigations. Future studies should focus on generating quantitative data on the cytotoxic and anti-inflammatory effects of this compound to allow for a more direct and comprehensive comparison with existing farnesyltransferase inhibitors. Such data will be crucial in determining the therapeutic potential of this compound.
References
- 1. Kurasoins A and B, new protein farnesyltransferase inhibitors produced by Paecilomyces sp. FO-3684. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchhub.com [researchhub.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Kurasoin B: A Procedural Guide
Core Principles of Chemical Waste Management
The foundation of safe disposal lies in a clear understanding of the chemical's potential hazards and adherence to established laboratory waste protocols. All chemical waste is considered hazardous and must be managed accordingly to prevent harm to human health and the environment.[1] Under no circumstances should chemical waste be disposed of down the drain or in regular trash.[1][2]
Key steps for proper laboratory waste disposal include:
-
Identification and Classification: Determine the type of waste and its associated hazards.[3]
-
Proper Segregation: Separate different types of waste into designated and compatible containers.[1][2][3]
-
Clear Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents.[1][2][3]
-
Safe Storage: Store waste in sealed, appropriate containers in a secure location.[1][3]
-
Professional Disposal: Arrange for collection and disposal by a licensed hazardous waste disposal service.[3][4]
Kurasoin B Disposal Protocol
The following step-by-step procedure outlines the recommended process for the proper disposal of this compound, derived from best practices for handling indole and general laboratory chemical waste.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Safety goggles or face shield
-
Chemical-resistant gloves
-
Lab coat
Step 2: Waste Collection
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, gloves, paper towels), in a designated, leak-proof, and chemically compatible container.[1]
-
For solid waste, a clearly labeled, sealable bag or container is appropriate.
-
For solutions, use a screw-cap bottle, preferably plastic to minimize the risk of breakage.[2]
Step 3: Labeling the Waste Container
-
Clearly label the waste container with the words "Hazardous Waste." [1]
-
Write the full chemical name, "this compound," on the label. Abbreviations are not acceptable.[1][2]
-
Indicate the approximate quantity or concentration of this compound in the container.
-
Include the date of waste generation and the name of the principal investigator or laboratory.[2]
Step 4: Storage of Chemical Waste
-
Keep the hazardous waste container securely closed except when adding waste.[1]
-
Store the container in a designated and well-ventilated secondary containment area, segregated from incompatible chemicals.[1][2]
Step 5: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste manager to schedule a pickup for the hazardous waste.[1][2]
-
Do not attempt to dispose of the waste yourself. Professional disposal services ensure compliance with all local, regional, and national regulations.[3][4]
Hazard Profile of Indole as a Reference
In the absence of a specific Safety Data Sheet (SDS) for this compound, the hazard information for indole, a related chemical structure, provides a useful reference for safe handling and disposal.
| Hazard Statement | Classification | Precautionary Measures |
| Harmful if swallowed | Acute toxicity, Oral (Category 4) | Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor.[5] |
| Toxic in contact with skin | Acute toxicity, Dermal (Category 3) | Wear protective gloves. If on skin, wash with plenty of water.[5] |
| Causes serious eye damage | Serious eye damage (Category 1) | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[5] |
| Very toxic to aquatic life | Acute aquatic toxicity (Category 1) | Avoid release to the environment.[5] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. edvotek.com [edvotek.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
Essential Safety and Logistical Information for Handling Kurasoin B
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational guidelines, and disposal plans for the handling of Kurasoin B, a protein farnesyltransferase (PFTase) inhibitor. The information herein is intended to supplement, not replace, a comprehensive Safety Data Sheet (SDS) which should be obtained from your supplier prior to handling this compound.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for handling potent, biologically active small molecules in a laboratory setting are mandatory. Researchers must perform a risk assessment for their specific use case.
Personal Protective Equipment (PPE):
A minimum level of PPE is required when handling this compound to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. A face shield should be worn in addition to goggles when there is a significant splash hazard. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) appropriate for the solvent used to dissolve this compound. Consult a glove compatibility chart. Change gloves immediately if contaminated. |
| Body Protection | A lab coat, fully buttoned. For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron over the lab coat is recommended. |
| Footwear | Closed-toe shoes are mandatory in the laboratory. |
| Respiratory | Use in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or aerosols. |
Engineering Controls:
| Control Type | Description |
| Ventilation | All weighing and handling of solid this compound, as well as the preparation of stock solutions, should be conducted in a chemical fume hood. |
| Safety Equipment | An operational eyewash station and safety shower must be readily accessible in the immediate work area. |
Operational Plan: Handling and Storage
-
Acquisition and Storage:
-
Upon receipt, inspect the container for damage.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Keep the container tightly sealed.
-
-
Preparation of Solutions:
-
Perform all manipulations of solid this compound within a chemical fume hood.
-
To prepare a stock solution, slowly add the appropriate solvent to the vial containing the compound to avoid generating dust.
-
Ensure the chosen solvent is compatible with the experimental system.
-
-
Spill Procedures:
-
Small Spills: In case of a small spill, decontaminate the area with an appropriate solvent (e.g., ethanol) and absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent material into a sealed container for disposal as chemical waste.
-
Large Spills: Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Disposal Plan
All waste containing this compound, including unused compound, contaminated consumables (e.g., pipette tips, tubes), and spill cleanup materials, must be disposed of as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container designated for hazardous chemical waste. |
| Solutions of this compound | Collect in a sealed, compatible waste container. Do not mix with incompatible waste streams. Label the container with "Hazardous Waste" and the full chemical name. |
| Contaminated Labware and Consumables | Place in a designated, sealed hazardous waste container. This includes gloves, pipette tips, and any other materials that have come into contact with this compound. |
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's EHS department for specific guidance on waste pickup and disposal procedures.
This compound: Mechanism of Action and Experimental Data
This compound is an inhibitor of protein farnesyltransferase (PFTase). This enzyme catalyzes the attachment of a farnesyl group to a cysteine residue within a C-terminal "CaaX box" motif of specific proteins. A key target of PFTase is the Ras family of small GTPases, which are crucial for signal transduction pathways that regulate cell growth, differentiation, and survival. Farnesylation is essential for the proper localization of Ras to the plasma membrane, a prerequisite for its biological activity. By inhibiting PFTase, this compound prevents Ras farnesylation, thereby disrupting its signaling function.
Quantitative Data:
| Compound | Target Enzyme | IC₅₀ (µM) |
| Kurasoin A | Protein Farnesyltransferase | 59.0 |
| This compound | Protein Farnesyltransferase | 58.7 |
Experimental Protocols
In Vitro Protein Farnesyltransferase (PFTase) Activity Assay:
This protocol is a general guideline for determining the inhibitory activity of this compound against PFTase in vitro. Specific concentrations and incubation times may require optimization.
Materials:
-
Recombinant human or rat PFTase
-
Farnesyl pyrophosphate (FPP)
-
A fluorescently labeled peptide substrate containing a CaaX motif (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT)
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (solvent only).
-
Prepare a solution of PFTase in assay buffer.
-
Prepare a solution of the fluorescent peptide substrate and FPP in assay buffer.
-
-
Assay Reaction:
-
To the wells of the microplate, add the this compound dilutions or the vehicle control.
-
Add the PFTase solution to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate/FPP solution to each well.
-
-
Measurement:
-
Immediately measure the fluorescence at appropriate excitation and emission wavelengths for the chosen fluorescent peptide.
-
Monitor the increase in fluorescence over time (kinetic assay) or measure the endpoint fluorescence after a fixed incubation period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
Visualizations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
